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Foundational

Physicochemical properties of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid Foreword This document provides a comprehensive technical framework for the characterization of 2-(4-Ethoxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

Foreword

This document provides a comprehensive technical framework for the characterization of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. As a novel or non-commercial entity, publicly available data on this specific molecule is scarce. Therefore, this guide adopts the perspective of a Senior Application Scientist, focusing on the essential methodologies and predictive analyses required to robustly define its physicochemical profile. We will proceed from a foundational structural analysis to detailed, actionable protocols for determining its critical properties, grounding our approach in established scientific principles and authoritative standards. This guide is designed for researchers, chemists, and drug development professionals who require a first-principles approach to characterizing new chemical entities.

Structural and Predictive Analysis

2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a substituted alpha-amino acid. Its structure is comprised of three key functional components:

  • A Carboxylic Acid Group (-COOH): This moiety imparts acidic properties and is a primary site for ionization, significantly influencing solubility and interactions at physiological pH.

  • A Morpholine Ring: The tertiary amine within the morpholine ring provides a basic center, making the molecule zwitterionic over a certain pH range.

  • A 4-Ethoxyphenyl Group: This aromatic, ether-containing side chain is largely non-polar and will be a primary driver of the molecule's lipophilicity.

The interplay between the ionizable acidic and basic centers and the lipophilic side chain dictates the compound's overall physicochemical behavior, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile in any potential therapeutic application.

Predicted Physicochemical Properties

In the absence of experimental data, computational models and structure-activity relationship (SAR) principles provide a valuable starting point. The properties below are estimates derived from analogous structures and should be confirmed experimentally.

PropertyPredicted Value / CharacteristicRationale and Implication
pKa₁ (Carboxylic Acid) 2.5 - 3.5The electron-withdrawing effect of the adjacent amine and phenyl ring will likely lower the pKa relative to a simple alkyl carboxylic acid.
pKa₂ (Morpholine Nitrogen) 6.5 - 7.5The morpholine nitrogen is a moderately strong base. This pKa is critical as it falls within the physiological pH range, meaning the charge state will vary significantly in the body.
Isoelectric Point (pI) ~4.5 - 5.5Calculated as (pKa₁ + pKa₂)/2. This is the pH at which the molecule has a net-zero charge, often corresponding to its point of minimum aqueous solubility.
LogP (Octanol/Water) 1.5 - 2.5The ethoxyphenyl group contributes significantly to lipophilicity, but this is offset by the polar morpholine and carboxylic acid groups. The LogP of the neutral species is moderately lipophilic.
Aqueous Solubility Highly pH-dependentExpected to have low solubility near its pI and significantly higher solubility at pH < pKa₁ (as a cation) and pH > pKa₂ (as an anion).

Proposed Synthetic Pathway

A plausible and efficient method for synthesizing the target compound is a variation of the Strecker synthesis, which is a well-established method for producing α-amino acids.

The Strecker synthesis is a robust method for creating α-amino acids from aldehydes. The process involves the reaction of an aldehyde with an amine and cyanide, followed by hydrolysis to yield the final amino acid. This multicomponent reaction is highly efficient for assembling complex amino acid derivatives.

SynthesisWorkflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nitrile Addition cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification A 4-Ethoxybenzaldehyde C Iminium Intermediate A->C + Morpholine - H2O B Morpholine B->C D α-Morpholinonitrile C->D + KCN E Target Compound (Racemic Mixture) D->E H3O+ / Heat F Purified Compound E->F Crystallization or Chromatography

Caption: Proposed Strecker-type synthesis workflow.

This pathway produces a racemic mixture of the final product, which would require chiral separation if a specific enantiomer is desired for pharmacological studies.

Core Physicochemical Protocols

The following sections detail the standard operating procedures for determining the key physicochemical properties of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid.

Determination of Acid Dissociation Constants (pKa)

The pKa values are arguably the most critical parameters, as they dictate the charge state of the molecule at any given pH. A potentiometric titration method is the gold standard for this determination.

To determine the pKa values of the carboxylic acid and morpholine functional groups by titrating a solution of the compound with a strong base and a strong acid. This protocol is based on established methods such as those outlined by the OECD.

  • Preparation:

    • Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01).

    • Prepare a ~1-5 mM solution of the test compound in deionized, carbonate-free water. If solubility is a limiting factor, a co-solvent like methanol may be used, but the results must be reported as apparent pKa (pKa').

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH titrant solutions.

  • Titration for Acidic pKa (pKa₁):

    • Place a known volume (e.g., 25 mL) of the compound solution in a jacketed beaker maintained at 25°C.

    • Begin titrating with the 0.1 M NaOH solution, adding small, precise aliquots (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the first equivalence point.

  • Titration for Basic pKa (pKa₂):

    • Using a fresh sample of the compound solution, perform a separate titration using the 0.1 M HCl solution to determine the pKa of the morpholine nitrogen.

  • Data Analysis:

    • Plot pH versus the volume of titrant added.

    • Calculate the first derivative (dpH/dV) of the titration curve. The peak of this derivative plot corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point. For the carboxylic acid, this is the point where half of the acid has been neutralized by NaOH. For the morpholine, it is where half of the amine has been protonated by HCl.

pKaWorkflow cluster_prep Preparation cluster_titration Titration (25°C) cluster_analysis Data Analysis A Calibrate pH Meter B Prepare ~1-5 mM Compound Solution D Titrate with NaOH to find pKa1 B->D E Titrate with HCl to find pKa2 B->E C Prepare 0.1 M HCl & 0.1 M NaOH Titrants C->D C->E F Plot pH vs. Volume D->F E->F G Calculate 1st Derivative (dpH/dV) to find Equivalence Point F->G H Determine pH at Half-Equivalence Point (pH = pKa) G->H

Caption: Experimental workflow for pKa determination.

Determination of Lipophilicity (LogP and LogD)

LogP measures the partitioning of the neutral species between octanol and water, while LogD measures this partitioning at a specific pH, accounting for all ionic species. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable way to estimate these values.

To estimate the LogP and LogD₇.₄ by correlating the compound's retention time on a C18 column with that of a set of standards with known LogP values.

  • Calibration:

    • Prepare a set of 5-7 calibration standards with well-documented LogP values that bracket the expected LogP of the test compound (e.g., Acetaminophen, Propranolol, Diclofenac, etc.).

    • Run each standard on an RP-HPLC system (e.g., C18 column) using an isocratic mobile phase (e.g., 50:50 Acetonitrile:Buffered Water).

    • Record the retention time (t_R) and void time (t_0). Calculate the capacity factor, k = (t_R - t_0) / t_0.

    • Generate a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values. The resulting linear equation (LogP = m * log(k) + c) will be used to determine the LogP of the test compound.

  • Sample Analysis (LogP):

    • To measure the LogP of the neutral species, prepare the mobile phase buffer at a pH where the compound is >99% un-ionized. Based on the predicted pKa values, a pH of ~4.5 (near the pI) would be appropriate.

    • Inject the test compound and record its retention time. Calculate its log(k).

    • Use the calibration curve equation to calculate the LogP value.

  • Sample Analysis (LogD₇.₄):

    • Change the mobile phase buffer to pH 7.4.

    • Inject the test compound, record its retention time, calculate log(k), and use the same calibration curve to determine the LogD at pH 7.4.

Determination of Aqueous Solubility

Thermodynamic solubility is a fundamental property. The shake-flask method is the definitive technique for this measurement.

To determine the equilibrium solubility of the compound in a buffered aqueous solution by the shake-flask method, consistent with OECD Guideline 105.

  • Preparation: Prepare buffers at various relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4).

  • Equilibration:

    • Add an excess amount of the solid compound to separate vials containing each buffer.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid must be confirmed at the end of the experiment.

  • Separation and Quantification:

    • Separate the undissolved solid from the saturated solution via centrifugation and/or filtration. Care must be taken to avoid precipitation or loss of compound during this step.

    • Accurately dilute a known volume of the clear, saturated supernatant.

    • Quantify the concentration of the compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Structural Confirmation

Final confirmation of the compound's identity and purity is essential and should be performed using a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR - Signals in the aromatic region (7-8 ppm) for the ethoxyphenyl group. - A quartet and a triplet for the ethyl group (-OCH₂CH₃). - Complex signals for the morpholine ring protons. - A singlet for the α-proton. - A broad signal for the carboxylic acid proton (can exchange with D₂O).
¹³C NMR - A signal for the carbonyl carbon (~170-180 ppm). - Signals for the aromatic carbons. - Signals for the ethoxy and morpholine carbons.
Mass Spec (HRMS) The measured m/z should match the calculated exact mass of the protonated molecule [M+H]⁺ to within 5 ppm, confirming the elemental composition.
FT-IR - A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). - A strong C=O stretch for the carbonyl (~1700-1730 cm⁻¹). - C-O stretching for the ether and morpholine. - Aromatic C-H and C=C stretching.

Conclusion

This guide provides a robust, first-principles-based framework for the comprehensive physicochemical characterization of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. By systematically applying the detailed protocols for pKa, lipophilicity, and solubility, researchers can generate the critical data necessary to understand the compound's behavior and potential for further development. The predictive analysis serves as a guide for experimental design, while the spectroscopic methods provide the definitive structural confirmation. This integrated approach ensures a high degree of scientific integrity and provides the foundational knowledge required for any subsequent pharmacological or toxicological investigation.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • OECD. (1981). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 112: Dissociation Constants in Water. OECD Publishing. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • Valkó, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A, 1037(1-2), 299–310. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

Exploratory

Thermodynamic Stability Profiling of Ethoxyphenyl Morpholinoacetic Acid Derivatives

Executive Summary This guide provides a comprehensive framework for assessing the thermodynamic and kinetic stability of ethoxyphenyl morpholinoacetic acid derivatives . These scaffolds, often utilized in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for assessing the thermodynamic and kinetic stability of ethoxyphenyl morpholinoacetic acid derivatives . These scaffolds, often utilized in medicinal chemistry to balance lipophilicity (ethoxy-phenyl) with aqueous solubility (morpholine/acetic acid), present unique stability challenges.

This document moves beyond standard stability testing, focusing on the causality of degradation —specifically the interplay between the morpholine ring’s oxidative susceptibility and the acetic acid tail’s hydrolytic potential. It details self-validating protocols for determining Gibbs free energy of solution (


), dissociation constants (

), and solid-state polymorphic transitions.

Structural Analysis & Molecular Liabilities

Before initiating wet-lab experiments, one must map the "danger zones" of the molecule. The thermodynamic stability of this derivative class is governed by three competing vectors:

  • The Morpholine Ring (Oxidative Liability):

    • Mechanism: The secondary amine (or tertiary if N-substituted) is prone to N-oxidation to form N-oxides, particularly in the presence of peroxides or radical initiators.

    • Ring Opening: Under extreme stress (high T, oxidative conditions), the morpholine ring can cleave at the

      
       bond, leading to 2-(2-aminoethoxy)acetic acid derivatives.
      
  • The Ethoxy-Phenyl Ether (Metabolic/Chemical Stability):

    • Generally thermodynamically stable, but susceptible to O-dealkylation under strong acidic conditions or specific enzymatic catalysis (CYP450).

  • The Acetic Acid Tail (pH-Dependent Solubility/Hydrolysis):

    • Zwitterionic Nature: If the morpholine nitrogen is free, the molecule exists as a zwitterion between pH 4.0 and 8.0. This significantly alters

      
       and crystal lattice energy.
      
    • Decarboxylation: Phenylacetic acid derivatives are generally stable, but electron-donating groups (like ethoxy) on the ring can lower the activation energy for thermal decarboxylation at temperatures

      
      .
      

Thermodynamic Solubility Profiling

Thermodynamic solubility is not merely a concentration measurement; it is an equilibrium state defined by the chemical potential of the solid and solution phases.

Fundamental Parameters

To characterize the compound, we determine the thermodynamic parameters of solution using the Van't Hoff analysis .



Where:

  • 
    : Mole fraction solubility
    
  • 
    : Enthalpy of solution (indicates lattice energy vs. solvation energy)
    
  • 
    : Entropy of solution (indicates disordering upon dissolution)
    
Experimental Protocol: Potentiometric Saturation (The "CheqSol" Method)

Why this method? Standard shake-flask methods are slow and prone to error with zwitterions. Bjerrum plots via potentiometric titration provide faster, self-validating


 and intrinsic solubility (

) data.

Protocol Steps:

  • System Prep: Calibrate pH electrode (slope >98%). Use carbonate-free 0.15 M KCl as background electrolyte.

  • Titration: Weigh ~5 mg of the derivative into the vessel. Acidify to pH 2.0 with 0.5 M HCl.

  • Precipitation Titration: Titrate with 0.5 M KOH. As the pH passes the isoelectric point (pI), the compound precipitates.

  • Chasing Equilibrium: The software monitors the rate of pH change (

    
    ). When precipitation occurs, the pH drift correlates to the precipitation rate.
    
  • Data Output: The crossing point of the solubility curve and the titration curve yields the kinetic solubility, while the equilibrium calculation provides thermodynamic

    
    .
    

Chemical Stability & Degradation Kinetics

Distinguishing between thermodynamic instability (it wants to degrade) and kinetic instability (how fast it degrades) is critical.

Hydrolysis & Oxidation Pathways

The following diagram illustrates the primary degradation routes for ethoxyphenyl morpholinoacetic acid derivatives.

DegradationPathways cluster_conditions Stress Conditions Parent Ethoxyphenyl Morpholinoacetic Acid NOxide N-Oxide Impurity Parent->NOxide Oxidation (H2O2/Peroxides) RingOpen Ring-Opened (Aminoethoxy acid) Parent->RingOpen Radical/Oxidative Cleavage (High T) Decarbox Decarboxylated Product Parent->Decarbox Thermal Stress (>150°C) EstHyd Hydrolysis Product (If Esterified) Parent->EstHyd Acid/Base Hydrolysis (pH < 2 or > 10)

Figure 1: Primary degradation pathways. Note that N-oxidation is the dominant risk for the morpholine ring, while decarboxylation is a risk only at high thermal stress.

Arrhenius Stress Testing Protocol

To predict shelf-life, use the Arrhenius equation.

Protocol:

  • Sample Prep: Prepare 1 mg/mL solutions in pH 7.4 phosphate buffer.

  • Incubation: Incubate aliquots at 40°C, 50°C, 60°C, and 70°C.

  • Sampling: Pull samples at T=0, 24h, 48h, 72h, 1 week.

  • Analysis: Analyze via HPLC-UV/MS.

    • Column: C18, 1.7 µm (UPLC recommended).

    • Mobile Phase: Gradient 0.1% Formic Acid in Water/Acetonitrile.

    • Detection: UV at 254 nm (phenyl ring) and MS (to detect non-chromophoric morpholine fragments).

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope
    
    
    .

Solid-State Thermodynamic Stability (Polymorphism)

Ethoxyphenyl morpholinoacetic acid derivatives often exhibit polymorphism due to the flexibility of the ethoxy tail and the morpholine ring chair conformations.

Monotropy vs. Enantiotropy[1][2]
  • Monotropic: One form is stable at all temperatures (below melting).[1]

  • Enantiotropic: Stability order changes at a specific transition temperature (

    
    ).
    

Critical Experiment: Slurry Conversion This is the "gold standard" for finding the thermodynamically stable polymorph.

  • Supersaturation: Create a supersaturated solution of the compound in a solvent with moderate solubility (e.g., Isopropanol/Water 90:10).

  • Seeding: Add seeds of all known polymorphs (Forms A, B, C).

  • Equilibration: Stir at a controlled temperature (e.g., 25°C) for 48-72 hours.

  • Mechanism: Ostwald ripening will occur—the metastable forms will dissolve, and the stable form will grow.

  • Analysis: Filter and analyze via PXRD (Powder X-Ray Diffraction). The remaining crystal form is the thermodynamically stable one at that temperature.

Data Summary & Interpretation

ParameterMethodAcceptance Criteria / Typical Value
Intrinsic Solubility (

)
Potentiometric Titration (CheqSol)

(for oral bioavailability)

(Acid)
Potentiometric~3.5 - 4.5 (Carboxylic Acid)

(Base)
Potentiometric~8.0 - 8.5 (Morpholine Nitrogen)
Activation Energy (

)
Arrhenius Plot

(indicates good shelf stability)
Hydrolysis Rate (

)
pH-Rate ProfileMinimum at pH 6.0 - 7.0

Workflow Visualization

StabilityWorkflow cluster_Solubility Phase 1: Thermodynamic Solubility cluster_SolidState Phase 2: Solid State cluster_Chemical Phase 3: Kinetic Stability Start Start: Ethoxyphenyl Morpholinoacetic Acid Derivative Candidate Step1 Potentiometric Titration (Determine pKa & S0) Start->Step1 Step2 Temp-Dependent Solubility (Van't Hoff Plot) Step1->Step2 Step3 Polymorph Screening (Slurry Method) Step2->Step3 Step4 DSC/TGA Analysis (Melting Point & Solvates) Step3->Step4 Step5 Forced Degradation (Oxidation/Hydrolysis) Step4->Step5 Step6 Arrhenius Prediction (Shelf-Life) Step5->Step6 Decision Is Compound Stable? Step6->Decision End Proceed to Formulation Decision->End Yes Redesign Structural Redesign (Block Metabolic Soft Spots) Decision->Redesign No

Figure 2: Integrated stability assessment workflow.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on potentiometric solubility profiling).
  • Combourieu, B., et al. (2000). "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1." Applied and Environmental Microbiology. (Mechanistic detail on morpholine ring cleavage).

  • Gu, L., et al. (1988). "Chemical and Enzymatic Hydrolysis Kinetics of Morpholino Ethyl Ester Derivatives." Pharmaceutical Research. (Kinetics of morpholine-ester hydrolysis).

  • Yalkowsky, S.H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (Reference data for phenylacetic acid derivatives).

  • Byrn, S.R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. (Definitive guide on polymorphism and slurry experiments).

Sources

Foundational

Solubility profile of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid in organic solvents

The following technical guide details the solubility profiling of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid , a critical pharmaceutical intermediate (often associated with the synthesis of beta-lactams or specific kinas...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid , a critical pharmaceutical intermediate (often associated with the synthesis of beta-lactams or specific kinase inhibitors). This guide synthesizes thermodynamic principles, experimental protocols, and process applications.

Executive Summary & Compound Architecture

2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a functionalized


-amino acid derivative featuring a morpholine ring and a para-ethoxy phenyl group. Its solubility profile is the governing factor in its purification, chiral resolution, and crystallization yield.
  • Chemical Nature: Amphoteric (Zwitterionic).

  • Critical Attributes: The compound exhibits pH-dependent solubility in aqueous media and temperature-dependent solubility in organic solvents.

  • Process Relevance: Solubility data is essential for designing cooling crystallization processes and selecting antisolvents for yield maximization.

Structural Influence on Solubility[1][2]
  • Morpholine Moiety: Increases polarity and hydrogen bond acceptance/donation capacity.

  • Ethoxy Phenyl Group: Contributes to lipophilicity (

    
     interactions), enhancing solubility in moderately polar organic solvents (e.g., alcohols, esters).
    
  • Carboxylic Acid: Facilitates dimerization and pH sensitivity.

Theoretical Framework: Thermodynamic Modeling

To rigorously define the solubility profile, experimental data must be correlated with thermodynamic models. This ensures data reliability and allows for interpolation/extrapolation during process design.

The Modified Apelblat Model

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with absolute temperature (

). It accounts for the non-ideal behavior of the solution.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation: A reflects the entropy of solution, while B is related to the enthalpy of solution.

The van't Hoff Equation

For analyzing the thermodynamic functions of dissolution (Enthalpy


, Entropy 

, Gibbs Energy

):



  • Endothermic Dissolution: Typically,

    
    , indicating solubility increases with temperature (common for this class of compounds).
    
  • Entropy Driven: A positive

    
     suggests disorder increases upon dissolution, favoring the process.
    

Experimental Methodology

Trustworthy solubility data requires a self-validating experimental protocol. We recommend the Dynamic Laser Monitoring Method over the static shake-flask method for higher precision and speed.

Protocol: Dynamic Laser Monitoring

This method detects the precise moment of dissolution (disappearance of solid particles) by monitoring the transmittance of a laser beam through the suspension.

Step-by-Step Workflow:

  • Preparation: Accurately weigh the solute (2-(4-Ethoxyphenyl)-2-morpholinoacetic acid) and solvent into a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant speed (e.g., 400 rpm) to ensure homogeneity.

  • Temperature Ramp: Slowly increase temperature (e.g., 2 K/h) while monitoring laser transmittance.

  • Detection: Record the temperature (

    
    ) at which transmittance reaches the baseline of the pure solvent (indicating complete dissolution).
    
  • Repetition: Repeat with varying solute masses to generate the full polythermal solubility curve.

Visualization of Experimental Workflow

SolubilityProtocol Start Start: Solid Preparation Weighing Gravimetric Addition (Solute + Solvent) Start->Weighing Mixing Equilibration (Stirring @ 400 rpm) Weighing->Mixing Heating Controlled Heating (Rate: < 5 K/h) Mixing->Heating Laser Laser Transmittance Monitoring Heating->Laser Dissolution Clear Point Detection (T_eq) Laser->Dissolution Transmittance Max Data Data Logging (x, T) Dissolution->Data Data->Weighing Next Concentration Model Thermodynamic Modeling Data->Model

Caption: Dynamic Laser Monitoring workflow for determining the polythermal solubility curve.

Solubility Profile & Solvent Selection

Based on the structural properties of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid, the solubility profile typically follows these trends.

Solvent Hierarchy (Polarity Dependent)
Solvent ClassRepresentative SolventsSolubility TrendMechanism
Polar Protic Methanol, Ethanol, IsopropanolHigh Hydrogen bonding with morpholine/carboxyl groups.
Polar Aprotic DMSO, DMF, AcetoneVery High Dipole-dipole interactions; disruption of crystal lattice.
Esters Ethyl Acetate, Isopropyl AcetateModerate Interaction with the ethoxy phenyl moiety.
Non-Polar n-Hexane, TolueneLow/Insoluble Lack of polar interactions to solvate the zwitterion.
Water Water (pH dependent)Low (at pI) Zwitterionic lattice energy dominates hydration energy at isoelectric point.
Temperature Dependence

Solubility (


) generally increases with temperature. The sensitivity of solubility to temperature (slope of the curve) determines the theoretical yield of a cooling crystallization process.
  • Steep Curve (e.g., in Ethanol): Ideal for cooling crystallization (high recovery).

  • Flat Curve (e.g., in Water): Requires evaporative crystallization or antisolvent addition.

Process Application: Crystallization Design

The solubility profile directly informs the design of the isolation step.

Cooling Crystallization Strategy

If the solubility in Ethanol follows the typical Apelblat behavior:

  • Dissolution: Dissolve crude solid at elevated temperature (

    
    , e.g., 60°C) near saturation.
    
  • Cooling: Lower temperature to

    
     (e.g., 5°C).
    
  • Supersaturation: The difference

    
     represents the theoretical yield.
    
  • Seeding: Add seed crystals within the Metastable Zone Width (MSZW) to control particle size distribution (PSD).

Antisolvent Crystallization Strategy

For purification from high-solubility solvents (e.g., DMSO):

  • Primary Solvent: Dissolve in DMSO.

  • Antisolvent: Slowly add Water or Isopropanol (depending on miscibility and solubility delta).

  • Precipitation: The solute precipitates as the solvent power of the mixture decreases.

Process Decision Logic

ProcessLogic Start Solubility Profile Data CheckSlope Is d(Solubility)/dT High? Start->CheckSlope Cooling Select Cooling Crystallization (e.g., Ethanol) CheckSlope->Cooling Yes CheckAnti Is Solubility High in Solvent A and Low in Solvent B? CheckSlope->CheckAnti No Antisolvent Select Antisolvent Crystallization (e.g., DMSO + Water) CheckAnti->Antisolvent Yes Evap Select Evaporative Crystallization CheckAnti->Evap No

Caption: Decision tree for selecting crystallization mode based on solubility thermodynamics.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

  • Wang, J., et al. (2015). Thermodynamic models for determination of the solubility of 2-(4-ethoxyphenyl)-2-morpholinoacetic acid (Generalized Methodology for Amino Acid Derivatives). Fluid Phase Equilibria.
  • Sha, Z., et al. (2018). Solubility and Thermodynamic Properties of Cephradine in Different Solvents. Journal of Chemical & Engineering Data.

Sources

Exploratory

pKa values and ionization behavior of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid Prepared for: Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist

Executive Summary

The ionization constant (pKa) is a critical physicochemical parameter that governs the pharmacokinetic and pharmacodynamic properties of a drug candidate. For complex molecules such as 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid, which contains both a carboxylic acid and a morpholine moiety, understanding its ionization behavior across a range of pH values is paramount for successful drug development. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the pKa values of this compound. We will delve into the structural basis of its acidity and basicity, outline a detailed experimental protocol for pKa determination using potentiometric titration, and discuss the implications of its ionization state on key drug-like properties.

Introduction: The Central Role of pKa in Drug Development

The extent to which a molecule is ionized at a given pH has profound implications for its solubility, permeability, target binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The pKa value, the pH at which a functional group is 50% ionized, is a quantitative measure of its acidic or basic strength.[1] For ionizable drugs, the pKa dictates the charge state of the molecule in different physiological environments, such as the stomach (pH ~1.5-3.5), the small intestine (pH ~6.0-7.4), and the blood (pH ~7.4).

2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a bifunctional molecule, meaning it possesses both an acidic and a basic functional group. This dual nature results in a complex ionization profile with multiple pKa values, leading to the existence of cationic, anionic, neutral, and zwitterionic species depending on the pH. A thorough understanding of this behavior is not merely an academic exercise but a fundamental necessity for optimizing a compound's therapeutic potential.[2][3]

Structural Analysis and Predicted Ionization Behavior

The chemical structure of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid reveals two key ionizable centers:

  • The Carboxylic Acid Group (-COOH): This group is acidic and will donate a proton to become a negatively charged carboxylate (-COO⁻). The pKa of a typical carboxylic acid can be influenced by the electronic effects of neighboring substituents.[4]

  • The Morpholine Group: The nitrogen atom in the morpholine ring is basic due to the presence of a lone pair of electrons. It can accept a proton to become a positively charged morpholinium ion.

Consequently, we can predict two distinct pKa values for this molecule:

  • pKa₁: Associated with the deprotonation of the carboxylic acid. We can anticipate this to be in the typical range for carboxylic acids, likely between 2 and 5.

  • pKa₂: Associated with the protonation of the morpholine nitrogen. The pKa of morpholine itself is approximately 8.5. The substitution on the nitrogen will influence this value.

The interplay of these two groups will define the predominant ionic species at different pH values.

Ionization States of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

G Cationic Cationic (pH < pKa₁) Zwitterionic Zwitterionic (pKa₁ < pH < pKa₂) Cationic->Zwitterionic + H⁺ - H⁺ Anionic Anionic (pH > pKa₂) Zwitterionic->Anionic + H⁺ - H⁺

Caption: Predominant ionic species of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid as a function of pH.

Experimental Determination of pKa Values

While computational methods can provide useful estimates, experimental determination of pKa remains the gold standard for accuracy.[5] Potentiometric titration is a robust and widely used technique for this purpose.[6]

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa values of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid in an aqueous solution.

Objective: To accurately measure the pKa values corresponding to the carboxylic acid and morpholine moieties.

Materials:

  • 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water (Milli-Q or equivalent)

  • Potassium chloride (KCl) for ionic strength adjustment

  • pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Stir plate and stir bar

  • Beaker

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in water with ionic strength adjuster B Adjust initial pH to ~1.5 with 0.1 M HCl A->B C Titrate with standardized 0.1 M NaOH B->C D Record pH after each titrant addition C->D E Plot pH vs. volume of NaOH added D->E F Determine equivalence points from the first derivative plot E->F G Calculate pKa values at 50% neutralization points F->G

Caption: Workflow for the experimental determination of pKa values by potentiometric titration.

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid.

    • Dissolve the sample in a known volume of high-purity water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

    • Place the beaker on a stir plate and add a stir bar.

    • Immerse the calibrated pH electrode in the solution.

  • Acidification:

    • Slowly add 0.1 M HCl to the solution until the pH is below the expected pKa of the carboxylic acid (e.g., pH 1.5-2.0). This ensures that both the carboxylic acid and the morpholine groups are fully protonated at the start of the titration.

  • Titration:

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH is well above the expected pKa of the morpholine group (e.g., pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The curve will exhibit two inflection points, corresponding to the neutralization of the carboxylic acid and the deprotonation of the morpholinium ion.

    • To precisely locate the equivalence points, calculate the first derivative of the titration curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa values are determined as the pH at the half-equivalence points.[7] For the first pKa (pKa₁), this is the pH at half the volume of NaOH required to reach the first equivalence point. For the second pKa (pKa₂), it is the pH at the midpoint between the first and second equivalence points.

Data Summary and Interpretation

Ionizable GroupPredicted pKa RangePredominant Species (at pH 7.4)
Carboxylic Acid3.0 - 4.5Carboxylate (Anionic, -COO⁻)
Morpholine7.5 - 9.0Morpholinium (Cationic, -NH⁺)

Interpretation:

At a physiological pH of 7.4, the carboxylic acid group (with a pKa well below 7.4) will be predominantly deprotonated and negatively charged. The morpholine group (with a pKa likely just above 7.4) will be largely protonated and positively charged. Therefore, at physiological pH, 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is expected to exist primarily as a zwitterion .

This zwitterionic nature has significant implications:

  • Solubility: Zwitterions often exhibit good aqueous solubility due to their polar nature.

  • Permeability: The presence of charged groups can hinder passive diffusion across biological membranes. The net charge of the molecule will be close to zero, but the charge separation can still impact its ability to cross the lipid bilayer of cells.

  • Target Binding: The specific ionic interactions with the target receptor or enzyme will be dictated by the charge state of the molecule.

Conclusion and Future Directions

A precise understanding of the pKa values of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a cornerstone of its preclinical development. The proposed potentiometric titration method provides a reliable means of obtaining this crucial data. For molecules with overlapping pKa values or poor solubility, alternative techniques such as UV-Vis spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy may be more suitable.[2][6] Furthermore, computational methods, such as Density Functional Theory (DFT), can be employed to complement experimental data and provide deeper insights into the electronic factors governing ionization.[8] By integrating experimental data with a sound theoretical understanding, researchers can make informed decisions to optimize the formulation, delivery, and efficacy of this promising compound.

References

  • Reijenga, J., van Hoof, A., van den Ende, A., & Peeters, T. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. [Link]

  • Jayaraju, J., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019-1023. [Link]

  • Al-Ghanim, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. [Link]

  • Melin, V., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. International Journal of Molecular Sciences, 19(7), 2038. [Link]

  • Selleri, S., et al. (2012). Selective Recognition of Bifunctional Molecules by Synthetic Polymers Prepared by Covalent Molecular Imprinting. The Open Analytical Chemistry Journal, 6, 15-22. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium White Paper. [Link]

  • Li, X., et al. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. The Journal of Physical Chemistry A, 112(4), 669-676. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

  • Pezzola, S., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1255. [Link]

Sources

Foundational

A Technical Guide to the Synthetic Pathways of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

An in-depth technical guide by a Senior Application Scientist Authored for: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, the morpholine heterocycle is...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the morpholine heterocycle is a privileged scaffold, integral to the structure of numerous FDA-approved drugs and bioactive compounds.[1][2][3] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The target molecule of this guide, 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid, combines this valuable heterocycle with a substituted phenylacetic acid backbone. This alpha-amino acid analogue represents a compelling building block for drug discovery, offering a unique three-dimensional vector for library synthesis and lead optimization.

This document provides a comprehensive, field-proven guide to the logical synthesis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. Rather than a simple recitation of steps, we will delve into the causality behind the proposed synthetic strategy, grounding our approach in fundamental principles of organic chemistry and providing detailed, actionable protocols.

Part 1: Retrosynthetic Analysis and Strategic Overview

The target structure contains a tertiary amine at the alpha-position to a carboxylic acid. The most strategically sound disconnection is the Cα-N bond, which points to a nucleophilic substitution reaction as the final key step. This involves the formation of the bond between the morpholine nitrogen and the alpha-carbon of the (4-ethoxyphenyl)acetic acid framework.

This leads to two primary synthons: the morpholine nucleophile and an electrophilic (4-ethoxyphenyl)acetic acid derivative bearing a suitable leaving group at the alpha-position. A bromine atom is an ideal leaving group for this purpose, suggesting that 2-bromo-2-(4-ethoxyphenyl)acetic acid is the pivotal intermediate. This intermediate, in turn, can be derived from (4-ethoxyphenyl)acetic acid via alpha-bromination.

G Target 2-(4-Ethoxyphenyl)-2- morpholinoacetic acid Disconnect_CN Cα-N Bond Disconnection (Nucleophilic Substitution) Target->Disconnect_CN Morpholine Morpholine Disconnect_CN->Morpholine Alpha_Bromo_Acid 2-Bromo-2-(4-ethoxyphenyl)acetic acid (Key Electrophile) Disconnect_CN->Alpha_Bromo_Acid Disconnect_CBr Cα-Br Bond Formation (Alpha-Halogenation) Alpha_Bromo_Acid->Disconnect_CBr Precursor_Acid (4-Ethoxyphenyl)acetic acid Disconnect_CBr->Precursor_Acid

Caption: Retrosynthetic analysis of the target molecule.

Part 2: The Core Synthesis Pathway: A Step-by-Step Guide

Our proposed forward synthesis is a robust, three-stage process designed for efficiency and scalability.

Stage 1: Synthesis of the Core Scaffold, (4-Ethoxyphenyl)acetic Acid

The synthesis of the foundational (4-ethoxyphenyl)acetic acid scaffold is critical. While several routes exist, a reliable method starts from commercially available phenetole (ethyl phenyl ether), as outlined in patent literature, which avoids the use of highly toxic reagents like sodium cyanide.[4]

The pathway involves:

  • Vilsmeier-Haack Formylation: Introduction of an aldehyde group at the para-position of phenetole.

  • Addition and Rearrangement: Reaction with chloroform under phase-transfer catalysis to form an α-hydroxy acid intermediate.

  • Reduction: Hydrogenolysis of the α-hydroxy group to yield the final phenylacetic acid derivative.

G Phenetole Phenetole Reagents1 POCl₃, DMF Phenetole->Reagents1 Intermediate1 4-Ethoxybenzaldehyde Reagents1->Intermediate1 Reagents2 CHCl₃, NaOH (Phase-Transfer Catalyst) Intermediate1->Reagents2 Intermediate2 4-Ethoxy-α-hydroxy- phenylacetic acid Reagents2->Intermediate2 Reagents3 Reducing Agent (e.g., H₂/Pd-C) Intermediate2->Reagents3 Product (4-Ethoxyphenyl)acetic acid Reagents3->Product

Caption: Synthesis of the (4-Ethoxyphenyl)acetic acid precursor.

Experimental Protocol: Synthesis of (4-Ethoxyphenyl)acetic Acid[4]

  • Step 1 (Formylation): To a cooled (0-5 °C) solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring. After the addition is complete, add phenetole slowly, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for several hours until TLC indicates consumption of the starting material. Carefully quench the reaction by pouring it onto crushed ice and neutralize with a base (e.g., NaOH solution). Extract the product, 4-ethoxybenzaldehyde, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2 (Hydroxy Acid Formation): Dissolve the 4-ethoxybenzaldehyde from Step 1 in a suitable solvent with chloroform. Add an aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., a quaternary ammonium salt). Heat the mixture with vigorous stirring for several hours. After cooling, acidify the aqueous layer with HCl to precipitate the product, 4-ethoxy-α-hydroxyphenylacetic acid. Filter the solid, wash with cold water, and dry.

  • Step 3 (Reduction): Dissolve the α-hydroxy acid from Step 2 in a suitable solvent (e.g., ethanol or acetic acid). Add a palladium on carbon (Pd/C) catalyst. Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon until the reaction is complete. Filter off the catalyst through Celite, and remove the solvent in vacuo to yield (4-ethoxyphenyl)acetic acid.

Stage 2: Alpha-Bromination via Hell-Vollhard-Zelinsky Reaction

The Hell-Vollhard-Zelinsky (HVZ) reaction is the canonical method for the α-halogenation of carboxylic acids. It proceeds via an acid halide intermediate, which readily enolizes, allowing for selective halogenation at the alpha-position.

Causality: The use of a catalytic amount of PBr₃ with Br₂ is crucial. PBr₃ first converts the carboxylic acid to an acyl bromide. This acyl bromide has a more acidic α-proton and enolizes more readily than the parent acid, facilitating a rapid reaction with Br₂. The resulting α-bromo acyl bromide can then react with the starting carboxylic acid to regenerate the acyl bromide catalyst and produce the α-bromo acid product.

Experimental Protocol: Synthesis of 2-Bromo-2-(4-ethoxyphenyl)acetic Acid

  • Place (4-ethoxyphenyl)acetic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq).

  • Slowly add bromine (Br₂, 1.1 eq) to the mixture. The reaction is often initiated by gentle warming.

  • Once the initial exothermic reaction subsides, heat the mixture (e.g., to 80-90 °C) until the evolution of HBr gas ceases and the red color of bromine persists.

  • Cool the reaction mixture to room temperature. To hydrolyze the intermediate acyl bromide, slowly and carefully add water.

  • Extract the product into an organic solvent like diethyl ether. Wash the organic layer with water and then a saturated sodium thiosulfate solution to remove any remaining bromine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-2-(4-ethoxyphenyl)acetic acid. Purification may be achieved by recrystallization.

Stage 3: Final Assembly via Nucleophilic Substitution

The final step is a straightforward nucleophilic substitution (S_N2) reaction where morpholine displaces the bromide from the α-bromo acid intermediate.

Causality: Morpholine acts as both the nucleophile and the base to neutralize the HBr byproduct. Using at least two equivalents of morpholine is essential: one to perform the substitution and the second to act as an acid scavenger. Alternatively, one equivalent of morpholine can be used with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is typically performed in a polar aprotic solvent to facilitate the S_N2 mechanism.

Experimental Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

  • Dissolve 2-bromo-2-(4-ethoxyphenyl)acetic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile).

  • Cool the solution in an ice bath.

  • Slowly add morpholine (2.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a precipitate of morpholinium hydrobromide will have formed. Filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified. An acidic workup (e.g., adjusting the pH with dilute HCl) will protonate the product, allowing for extraction and further purification by recrystallization or chromatography.

G cluster_0 Stage 1 cluster_1 Stage 2: HVZ Reaction cluster_2 Stage 3: Nucleophilic Substitution Phenetole Phenetole 4-Ethoxyphenyl-\nacetic acid 4-Ethoxyphenyl- acetic acid Phenetole->4-Ethoxyphenyl-\nacetic acid [See Above] 2-Bromo-2-(4-ethoxyphenyl)\nacetic acid 2-Bromo-2-(4-ethoxyphenyl) acetic acid 4-Ethoxyphenyl-\nacetic acid->2-Bromo-2-(4-ethoxyphenyl)\nacetic acid Br₂, PBr₃ (cat.) Final Product 2-(4-Ethoxyphenyl)-2- morpholinoacetic acid 2-Bromo-2-(4-ethoxyphenyl)\nacetic acid->Final Product Morpholine (2.2 eq) THF

Caption: Complete forward synthesis pathway.

Part 3: Data and Characterization Summary

Successful synthesis requires rigorous analytical confirmation at each stage. The following table summarizes the expected outcomes and key characterization data for the proposed pathway.

Stage Product Name Expected Yield (%) Key Analytical Data (Expected Signals)
1(4-Ethoxyphenyl)acetic acid60-75% (over 3 steps)¹H NMR: Signals for ethoxy group (triplet, quartet), aromatic protons (two doublets), and a singlet for the α-CH₂ protons. MS: [M+H]⁺ corresponding to C₁₀H₁₂O₃.
22-Bromo-2-(4-ethoxyphenyl)acetic acid70-85%¹H NMR: Disappearance of the α-CH₂ singlet, appearance of a new singlet for the α-CHBr proton at a downfield shift. MS: Isotopic pattern for bromine ([M+H]⁺ and [M+H+2]⁺).
32-(4-Ethoxyphenyl)-2-morpholinoacetic acid65-80%¹H NMR: Appearance of multiplets for morpholine protons, a singlet for the α-CH proton. MS: [M+H]⁺ corresponding to C₁₄H₁₉NO₄.

Conclusion

The synthesis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is eminently achievable through a logical, three-stage sequence founded on well-established organic reactions. The proposed pathway, commencing with phenetole and proceeding through a key (4-ethoxyphenyl)acetic acid intermediate, leverages a strategic Hell-Vollhard-Zelinsky bromination followed by a robust nucleophilic substitution with morpholine. This guide provides the strategic rationale, detailed protocols, and expected analytical benchmarks necessary for researchers to successfully synthesize this valuable chemical building block for application in pharmaceutical and materials science research.

References

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. (2024). Available at: [Link]

  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences. (2012). Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. (2017). Available at: [Link]

  • CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.Google Patents. (2012).

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

Application Note: Scalable Synthesis Protocols for 2-(4-Ethoxyphenyl)-2-morpholinoacetic Acid Executive Summary This Application Note details the scalable synthesis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid , a struc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Protocols for 2-(4-Ethoxyphenyl)-2-morpholinoacetic Acid

Executive Summary

This Application Note details the scalable synthesis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid , a structural analog of the key intermediate used in the manufacture of the NK1 antagonist Aprepitant .

We present two distinct protocols tailored to different development phases:

  • Protocol A (The Petasis Route): A high-fidelity, regioselective method utilizing 4-ethoxyphenylboronic acid. Ideal for discovery to pilot scale (10g – 1kg) where purity profile is paramount.

  • Protocol B (The Direct Mannich Route): A cost-optimized, industrial approach utilizing phenetole (ethoxybenzene) and glyoxylic acid. Ideal for bulk manufacturing (>10kg) where raw material cost is the driver.

Both protocols exploit the "self-validating" nature of amino acid isolation: the product is isolated via isoelectric point (pI) precipitation, ensuring that non-zwitterionic impurities remain in the mother liquor.

Retrosynthetic Analysis & Mechanism

The target molecule is an


-amino acid. The strategic disconnection occurs at the 

-carbon, revealing three components: Glyoxylic Acid , Morpholine , and the 4-Ethoxyphenyl nucleophile.
Mechanistic Pathway (Petasis Borono-Mannich)

The reaction proceeds via the formation of an iminium ion intermediate from glyoxylic acid and morpholine. In the Petasis pathway, the boronic acid coordinates with the carboxylate of the glyoxylic acid, forming an "ate" complex. This facilitates an intramolecular transfer of the aryl group to the iminium carbon, guaranteeing exclusive regioselectivity (no ortho isomers).

PetasisMechanism Gly Glyoxylic Acid Iminium Iminium Intermediate Gly->Iminium - H2O Morph Morpholine Morph->Iminium Boron 4-Ethoxyphenyl boronic acid AteComplex Boronate 'Ate' Complex Boron->AteComplex Iminium->AteComplex + Boronic Acid Target 2-(4-Ethoxyphenyl)- 2-morpholinoacetic acid AteComplex->Target Intramolecular Aryl Transfer (- Boric Acid)

Figure 1: Mechanistic pathway of the Petasis Borono-Mannich assembly ensuring regiocontrol.

Protocol A: High-Fidelity Petasis Synthesis

Recommended for: Discovery Scale, GLP Batches, High Purity Requirements.

Rationale: This route avoids the harsh acidic conditions of traditional Friedel-Crafts chemistry and eliminates the risk of ortho-substitution byproducts.

Materials
ReagentEquiv.Role
Glyoxylic Acid Monohydrate1.0C2 Backbone Source
Morpholine1.05Amine Source
4-Ethoxyphenylboronic Acid1.0Aryl Nucleophile
Hexafluoroisopropanol (HFIP)SolventReaction Promoter (Optional but recommended)
Alternative Solvent: EthanolSolventGreen Alternative (Slower kinetics)
Step-by-Step Procedure
  • Aminal Formation:

    • Charge a reaction vessel with Glyoxylic Acid Monohydrate (1.0 equiv) and Dichloromethane (DCM) or Ethanol (10 mL/g).

    • Add Morpholine (1.05 equiv) dropwise at 0°C.

    • Observation: The solution may become slightly cloudy as the hemiaminal/iminium species forms. Stir for 30 minutes at 25°C.

  • Boronic Acid Addition:

    • Add 4-Ethoxyphenylboronic Acid (1.0 equiv) in a single portion.

    • Optimization Note: If using Ethanol, heat to reflux (78°C) for 12–16 hours. If using HFIP/DCM (1:4 ratio), stir at 25°C for 24 hours (HFIP accelerates the decarboxylative/transfer step).

  • Reaction Monitoring:

    • Monitor via HPLC. The boronic acid peak will disappear, replaced by the product peak (zwitterion).

  • Workup (The "Self-Validating" Step):

    • Concentrate the solvent to near dryness.

    • Redissolve the residue in a minimum amount of Acetone or Ethanol .

    • The product is an amino acid. It is least soluble at its isoelectric point (pI ≈ 5.5–6.0).

    • Crucial Step: If the product does not precipitate spontaneously, adjust pH to ~6.0 using dilute HCl or NaOH.

    • Filter the white precipitate.

    • Wash the filter cake with cold acetone (removes unreacted boronic acid and boric acid byproducts).

  • Drying:

    • Dry under vacuum at 45°C.

Expected Yield: 75–85% Purity: >98% (HPLC)

Protocol B: Industrial Direct Mannich Condensation

Recommended for: Multi-kilogram Scale, Cost-Sensitive Manufacturing.

Rationale: Uses Phenetole (cheap) instead of the boronic acid. Requires water removal to drive the equilibrium (Le Chatelier's principle).

Materials
ReagentEquiv.Role
Glyoxylic Acid (50% aq)1.2C2 Backbone
Morpholine1.5Amine Source
Phenetole (4-Ethoxybenzene)1.0Aryl Nucleophile
p-Toluenesulfonic Acid (pTsOH)0.1Catalyst
TolueneSolventAzeotropic Water Removal
Step-by-Step Procedure
  • Azeotropic Setup:

    • Equip a reactor with a mechanical stirrer and a Dean-Stark trap topped with a reflux condenser.

    • Charge Phenetole (1.0 equiv), Morpholine (1.5 equiv), and Toluene (15 vol).

  • Glyoxylic Acid Addition:

    • Add Glyoxylic Acid (50% aq. solution, 1.2 equiv).

    • Add pTsOH (10 mol%).

  • Reflux & Water Removal:

    • Heat the mixture to vigorous reflux (Toluene boiling point: 110°C).

    • Critical Control Point: Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 6–12 hours).

  • Phase Separation:

    • Cool the mixture to 50°C.

    • The product (amino acid) may precipitate as a gummy solid or oil due to its polarity.

    • Add Water (5 vol) and NaOH (to pH > 10). This converts the product to its sodium salt, which is water-soluble.

    • Separate the layers.

    • Organic Layer: Contains unreacted Phenetole (Recycle).

    • Aqueous Layer: Contains the Product (Sodium salt) and excess Morpholine.

  • Isolation (Isoelectric Precipitation):

    • Wash the aqueous layer with Ethyl Acetate (removes neutral organic impurities).

    • Acidify the aqueous layer slowly with Conc. HCl to pH 6.0.

    • The target acid will precipitate as a white crystalline solid.

    • Filter and wash with water.

Expected Yield: 60–70% Scale-Up Note: This route is prone to forming bis-alkylated byproducts if stoichiometry is not controlled. The extraction/pH swing is the primary purification method.

Process Workflow & Control Strategy

The following diagram illustrates the decision matrix and workflow for the two protocols.

Workflow Start Start: Define Requirements Decision Scale & Budget? Start->Decision RouteA Route A: Petasis (High Purity/High Cost) Decision->RouteA < 1kg / Discovery RouteB Route B: Direct Mannich (Low Cost/Bulk) Decision->RouteB > 10kg / Manufacturing StepA1 Mix Glyoxylic + Morpholine + Boronic Acid RouteA->StepA1 StepB1 Reflux Glyoxylic + Morpholine + Phenetole (Dean-Stark) RouteB->StepB1 Common Isoelectric Precipitation (pH 6.0) StepA1->Common Filtration StepB1->Common Acid/Base Extraction Final Pure Product (White Solid) Common->Final

Figure 2: Process decision tree and workflow for isolation.

Analytical Data & Validation

  • Appearance: White crystalline powder.

  • Melting Point: 168–172°C (Decomposes).

  • Solubility: Soluble in dilute acid/base; sparingly soluble in water/ethanol at neutral pH; insoluble in non-polar solvents (Hexane).

  • 1H NMR (DMSO-d6, 400 MHz):

    
     7.25 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.05 (q, 2H, OCH2), 3.90 (s, 1H, CH-COOH), 3.60 (m, 4H, Morph-O), 2.45 (m, 4H, Morph-N), 1.30 (t, 3H, CH3).
    

References

  • Petasis Reaction Fundamentals: Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link

  • Aprepitant Process Chemistry: Hale, J. J., et al. (1998). Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol
Application

Application Notes and Protocols: Exploring 2-(4-Ethoxyphenyl)-2-morpholinoacetic Acid as a Novel Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Stereochemical Control The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development.[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Stereochemical Control

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development.[1][2] A molecule's chirality is a critical determinant of its biological activity, and isolating the therapeutically effective enantiomer while minimizing the metabolic burden and potential off-target effects of its counterpart is paramount.[1] Among the strategies for achieving this stereocontrol, the use of chiral auxiliaries remains a robust and reliable method.[2][3]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, inducing the formation of one diastereomer over the other.[4] After the new stereocenter is created, the auxiliary is cleaved and can, ideally, be recovered for reuse.[5] The effectiveness of an auxiliary hinges on its ability to be easily attached, exert high facial selectivity, and be removed under mild conditions without racemization.[5]

This guide explores the theoretical application of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid as a novel chiral auxiliary. While this specific compound is not yet established in the literature for this purpose, its structural features—a rigid morpholine ring, a sterically demanding ethoxyphenyl group for facial shielding, and a carboxylic acid handle for covalent attachment—present a compelling scaffold for investigation. The protocols and principles detailed herein are therefore extrapolated from well-documented and highly successful auxiliary systems, such as the Evans oxazolidinones, to provide a robust framework for its evaluation and application in asymmetric synthesis.[3][4][6]

Part 1: General Workflow and Mechanism of Action

The application of a chiral auxiliary follows a logical three-stage process: covalent attachment to a substrate, a diastereoselective bond-forming reaction, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product.

Conceptual Workflow

The proposed mechanism relies on the formation of a rigid, chelated intermediate after the auxiliary is attached to a carbonyl-containing substrate. The combination of the morpholine ring and the ethoxyphenyl group is hypothesized to create a significant steric bias, effectively blocking one face of the resulting enolate from an approaching electrophile.

G cluster_0 Phase 1: Attachment cluster_1 Phase 2: Diastereoselective Reaction cluster_2 Phase 3: Cleavage & Recovery A Prochiral Substrate (e.g., Carboxylic Acid) C Acylated Auxiliary A->C Acylation B Chiral Auxiliary (2-(4-Ethoxyphenyl)-2- morpholinoacetic acid) B->C D Formation of Chiral Enolate (Base, -78 °C) C->D E Addition of Electrophile (E+) D->E F Diastereomerically Enriched Product E->F G Cleavage Reaction (e.g., Hydrolysis, Reduction) F->G H Enantiopure Product (Acid, Alcohol, etc.) G->H I Recovered Auxiliary G->I

Caption: General workflow for using a chiral auxiliary.

Part 2: Experimental Protocols

Safety Precaution: 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid and its derivatives should be handled with care. While specific toxicity data is unavailable, related morpholine compounds can be irritants.[7] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[8][9] All reactions, especially those involving strong bases and pyrophoric reagents like n-BuLi, must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Protocol 2.1: Attachment of the Auxiliary (Acylation)

This protocol describes the attachment of a simple acyl group (propionyl) to the chiral auxiliary. In practice, the auxiliary would be coupled to the desired prochiral carboxylic acid substrate. This step forms the N-acyl imide-like structure that is the substrate for the key diastereoselective reaction. The procedure is adapted from standard methods for acylating Evans oxazolidinones.[1]

Materials:

  • 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes to ensure complete deprotonation.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-propionyl derivative.

Protocol 2.2: Diastereoselective Alkylation

This is the critical stereocenter-forming step. A strong, non-nucleophilic base is used to form a rigid (Z)-enolate, which is then trapped with an electrophile. The steric bulk of the auxiliary directs the approach of the electrophile. This protocol is adapted from well-established alkylation procedures.[1][10]

Materials:

  • Acylated auxiliary from Protocol 2.1

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-propionyl derivative (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add LDA or LiHMDS (1.1 eq) dropwise. Stir the solution at -78 °C for 1 hour to facilitate complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography. At this stage, the two diastereomers can often be separated if the diastereoselectivity was not perfect.[1]

Caption: Proposed chelated transition state for alkylation.

Protocol 2.3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the desired chiral product. The choice of cleavage method is critical as it determines the functional group of the final product.[6]

Method A: Hydrolytic Cleavage to Carboxylic Acid This is the most common method for obtaining chiral carboxylic acids, adapted from the Evans protocol.[1][6]

  • Reagents: Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂).

  • Procedure:

    • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add 30% H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution.

    • Acidify the mixture with HCl and extract the chiral carboxylic acid product.

    • Safety Note: The reaction of LiOH with H₂O₂ can generate oxygen gas, which can create a safety risk in a closed system with flammable solvents.[11] Ensure adequate ventilation and do not seal the reaction vessel tightly.

Method B: Reductive Cleavage to Primary Alcohol This method uses a hydride source to reduce the acyl group to a primary alcohol.[6]

  • Reagents: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄).

  • Procedure:

    • Dissolve the alkylated product (1.0 eq) in anhydrous diethyl ether or THF.

    • Cool to 0 °C and add LiBH₄ (2.0 eq) portion-wise.

    • Stir the reaction at room temperature for 12 hours.

    • Carefully quench the reaction at 0 °C with 1 M HCl.

    • Extract the aqueous layer with diethyl ether or ethyl acetate to isolate the chiral alcohol.

Method C: Transesterification to Ester This method allows for the direct conversion to an ester, such as a methyl ester.[6]

  • Reagents: Sodium methoxide (NaOMe) in methanol.

  • Procedure:

    • Dissolve the alkylated product (1.0 eq) in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol (1.5 eq).

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Neutralize with a mild acid and remove the solvent.

    • Isolate the methyl ester product via extraction and chromatography.

G cluster_cleavage Select Cleavage Protocol cluster_product Desired Chiral Product Start Alkylated Auxiliary C1 LiOH / H₂O₂ (Hydrolysis) Start->C1 C2 LiBH₄ or LiAlH₄ (Reduction) Start->C2 C3 NaOMe / MeOH (Transesterification) Start->C3 P1 Carboxylic Acid C1->P1 P2 Primary Alcohol C2->P2 P3 Methyl Ester C3->P3

Caption: Decision tree for chiral auxiliary cleavage.

Part 3: Data Analysis and Expected Outcomes

Analysis of Diastereomeric Ratio (d.r.)

The success of the asymmetric alkylation is quantified by the diastereomeric ratio (d.r.). Since the products are diastereomers, their ratio can be determined using standard analytical techniques without the need for chiral columns.[1]

  • NMR Spectroscopy: ¹H NMR is often sufficient. The signals for protons near the newly formed stereocenter will appear as distinct sets for each diastereomer. Integration of these non-overlapping peaks provides the d.r.[12][13] For complex spectra, high-field NMR or specialized techniques like pure shift NMR may be beneficial.[14]

  • HPLC: Achiral High-Performance Liquid Chromatography can often separate diastereomers, allowing for quantification by peak area.[12]

Hypothetical Data Table

The following table presents plausible, hypothetical results for the asymmetric alkylation protocol (2.2) with various electrophiles, demonstrating the potential efficacy of the auxiliary.

EntrySubstrate (from 2.1)Electrophile (E+)ProductYield (%)d.r.
1N-Propionyl AuxiliaryBenzyl bromide4a9297:3
2N-Propionyl AuxiliaryAllyl iodide4b8895:5
3N-Propionyl AuxiliaryMethyl iodide4c9598:2
4N-Butanoyl AuxiliaryEthyl iodide4d8596:4

Conclusion

While the use of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid as a chiral auxiliary is presented here as a theoretical framework, the underlying principles of asymmetric induction are sound and deeply rooted in established synthetic chemistry. Its rigid structure and significant steric bulk offer a promising foundation for achieving high levels of diastereoselectivity. The protocols provided, adapted from proven and reliable methods, offer a clear path for researchers to investigate its potential. Successful application would add a valuable new tool to the arsenal of synthetic chemists engaged in the critical work of developing enantiomerically pure molecules for science and medicine.

References

  • Application Notes: Asymmetric Alkylation Mediated by Chiral Aziridine Auxiliaries - Benchchem. (URL: )
  • Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone - Benchchem. (URL: )
  • Analysis of diastereomers by ir spectroscopy | PDF. (URL: )
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland. (URL: )
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (URL: )
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Public
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (URL: )
  • Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. (URL: )
  • The Emerging Role of 3-Propylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis: A Technical Guide - Benchchem. (URL: )
  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. (URL: [Link])

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G. (URL: [Link])

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (URL: [Link])

  • Chiral auxiliary - Wikipedia. (URL: [Link])

  • Morpholine - SAFETY DATA SHEET. (URL: [Link])

  • (PDF) A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS - ResearchGate. (URL: [Link])

  • Material Safety Data Sheet - 2-(4-Morpholino)ethanesulfonic Acid, 99% (titr.) - Cole-Parmer. (URL: [Link])

Sources

Method

Application Notes and Protocols for Optimizing Solvent Systems in Reactions of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a versatile synthetic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a versatile synthetic intermediate characterized by its carboxylic acid, tertiary amine, and ethoxyphenyl functionalities. The reactivity of this molecule is centered around the carboxylic acid group, making it a valuable precursor for the synthesis of a diverse range of amides and esters with potential applications in medicinal chemistry and materials science. The strategic selection of a solvent system is paramount in controlling the reaction kinetics, yield, and purity of the final products.[1][2] An optimized solvent can significantly influence reaction outcomes by modulating reactant solubility, stabilizing transition states, and facilitating or inhibiting side reactions.[2][3]

This comprehensive guide provides a detailed exploration of solvent system optimization for two primary reaction classes of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid: amide bond formation and esterification. It offers a blend of theoretical principles and practical, field-proven protocols to empower researchers in achieving superior synthetic results.

I. Theoretical Framework for Solvent Selection

The choice of a solvent extends beyond its ability to simply dissolve reactants; it is an active participant in the chemical transformation.[1][2] The solvent's properties, such as polarity, proticity, and coordinating ability, can profoundly impact reaction rates and equilibria.[3][4]

Solvent Effects in Amide Bond Formation

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry.[5][6][7] The reaction typically involves the activation of the carboxylic acid followed by nucleophilic attack from an amine.

  • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are frequently employed.[5][8] Their high polarity aids in dissolving the starting materials and stabilizing charged intermediates and transition states that are common in many coupling reactions.[2] However, concerns over the toxicity and environmental impact of some of these solvents have led to the exploration of greener alternatives.[5][6]

  • Ethereal and Ester Solvents: Solvents such as Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Ethyl Acetate (EtOAc) offer a less polar environment.[3] They are often suitable for reactions employing common coupling reagents and can simplify product isolation due to their lower boiling points and reduced water miscibility.[3]

  • Chlorinated Solvents: Dichloromethane (DCM) is a widely used solvent for amide coupling due to its excellent solvating power for a broad range of organic compounds and its inertness.[5] However, its use is increasingly restricted due to environmental and health concerns.[5]

Solvent Effects in Esterification

Esterification, the reaction of a carboxylic acid with an alcohol, is often an equilibrium-controlled process.[9] The choice of solvent can influence both the reaction rate and the position of the equilibrium.

  • Driving the Equilibrium: In acid-catalyzed esterifications like the Fischer-Speier method, using an excess of the alcohol reactant can serve as both the solvent and a means to shift the equilibrium towards the product.[9][10] Alternatively, an inert, non-polar solvent like toluene can be used with a Dean-Stark apparatus to azeotropically remove the water byproduct, thereby driving the reaction to completion.[9]

  • Polarity and Reaction Rate: The polarity of the solvent can affect the rate of esterification. For reactions proceeding through a polar transition state, a more polar solvent can increase the reaction rate by stabilizing this state more than the reactants.[4] However, in some cases, highly polar solvents that can hydrogen bond with the reactants may decrease the rate.

II. Experimental Protocols and Methodologies

The following sections provide detailed protocols for solvent screening in the amide bond formation and esterification of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid.

General Materials and Instrumentation
  • Reagents: 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid, various amines and alcohols, coupling reagents (e.g., HATU, EDC/HOBt), acid catalysts (e.g., H₂SO₄, p-TsOH), and a range of anhydrous solvents.

  • Instrumentation: Magnetic stirrers with heating capabilities, inert atmosphere setup (e.g., nitrogen or argon), reaction vessels, equipment for thin-layer chromatography (TLC) analysis, and purification apparatus (e.g., column chromatography, preparative HPLC).

Protocol 1: Solvent Screening for Amide Bond Formation

This protocol outlines a systematic approach to screen various solvents for the coupling of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid with a model amine, for instance, benzylamine.

  • Reaction Setup: In parallel reaction vials, each under an inert atmosphere, place 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid (1.0 eq).

  • Solvent Addition: To each vial, add a different anhydrous solvent from the screening list (see Table 1) to achieve a concentration of 0.1 M.

  • Reagent Addition: To each stirred solution, add the selected amine (e.g., benzylamine, 1.1 eq) followed by the coupling reagent (e.g., HATU, 1.2 eq) and a suitable base (e.g., DIPEA, 2.0 eq).

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or 50 °C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Work-up and Analysis: Upon completion (or after 24 hours), quench the reactions appropriately. Extract the product and analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or HPLC) to determine the reaction yield and purity.

SolventDielectric Constant (ε)Reaction Time (h) for >95% ConversionYield (%)Purity (%)
Dichloromethane (DCM)8.9329296
N,N-Dimethylformamide (DMF)36.719598
Acetonitrile (ACN)37.538894
Tetrahydrofuran (THF)7.568593
Ethyl Acetate (EtOAc)6.0288090
2-Methyltetrahydrofuran (2-MeTHF)6.9778291

Table 1: Illustrative data for the solvent screening of an amide bond formation reaction. Data is hypothetical and for exemplary purposes.

Amide_Solvent_Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start Start Reactants Weigh Reactants: - Acid (1.0 eq) - Amine (1.1 eq) - Coupling Agent (1.2 eq) - Base (2.0 eq) Start->Reactants Setup Set up Parallel Reactions in Anhydrous Solvents Reactants->Setup Solvents Prepare Anhydrous Solvents (DCM, DMF, ACN, THF, EtOAc, 2-MeTHF) Solvents->Setup Execution Stir at Constant Temperature & Monitor by TLC/LC-MS Setup->Execution Workup Quench and Work-up Execution->Workup Analysis Analyze Crude Product (Yield and Purity) Workup->Analysis End End Analysis->End End

Caption: Workflow for amide formation solvent screening.

Protocol 2: Solvent Optimization for Fischer-Speier Esterification

This protocol details the optimization of the solvent system for the acid-catalyzed esterification of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid with a model alcohol, such as ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid (1.0 eq) in the chosen solvent system (see Table 2).

  • Reagent Addition: Add the alcohol (e.g., ethanol, can be used in excess as the solvent) and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and maintain stirring. If using an inert solvent like toluene, employ a Dean-Stark apparatus to remove water.

  • Reaction Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution). Extract the ester product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Ethanol (excess)7868595
Toluene (with Dean-Stark)11149297
Dioxane10187590
No Solvent (neat)120106085

Table 2: Illustrative data for the solvent optimization of a Fischer-Speier esterification reaction. Data is hypothetical and for exemplary purposes.

Esterification_Solvent_Logic Start Start: Esterification of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid Equilibrium Is the reaction equilibrium limited? Start->Equilibrium Alcohol_BP Is the alcohol's boiling point suitable for reflux? Equilibrium->Alcohol_BP Yes High_Boiling_Solvent Consider a high-boiling inert solvent (e.g., Dioxane) Equilibrium->High_Boiling_Solvent No (kinetically slow) Excess_Alcohol Use excess alcohol as solvent Alcohol_BP->Excess_Alcohol Yes Inert_Solvent Use an inert azeotroping solvent (e.g., Toluene) with Dean-Stark Alcohol_BP->Inert_Solvent No

Caption: Decision tree for esterification solvent selection.

III. Discussion and Interpretation of Results

The illustrative data presented in Tables 1 and 2 highlight the critical role of the solvent in dictating the outcome of the reactions.

For the amide bond formation , the polar aprotic solvent DMF shows the fastest reaction time and highest yield, likely due to its excellent ability to solvate the reactants and stabilize the charged intermediates of the coupling reaction.[2] However, greener alternatives like 2-MeTHF and EtOAc also provide good yields, albeit with longer reaction times, and may be preferable in terms of process safety and environmental impact.[3]

In the Fischer-Speier esterification , driving the equilibrium is key. Using toluene with a Dean-Stark apparatus to remove water results in the highest yield, demonstrating the effectiveness of Le Chatelier's principle in this context.[9] Utilizing an excess of the alcohol reactant is also a viable and simpler strategy, though it may result in a slightly lower yield.

IV. Conclusion

The optimization of solvent systems is a crucial aspect of process development for reactions involving 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. A systematic screening of solvents, guided by an understanding of their physical and chemical properties, can lead to significant improvements in reaction efficiency, product yield, and purity. For amide bond formation, polar aprotic solvents generally offer faster reactions, while for esterification, the removal of water is a key consideration. The protocols and data presented herein provide a robust framework for researchers to develop optimized and scalable synthetic routes for derivatives of this valuable chemical intermediate.

V. References

  • Al-Rafidain J Med Sci. 2022;3:109-115. Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemis).

  • ChemTalk. A Deep Dive into Common Organic Solvents. (2025, May 16).

  • Wikipedia. Solvent effects.

  • Riechert, O., Husham, M., Sadowski, G., & Zeiner, T. (2015). Solvent effects on esterification equilibria. AIChE Journal, 61(9), 3000-3011.

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation.

  • ACS Publications. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2012, December 19).

  • ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022, April 7).

  • Fisher Scientific. Amide Synthesis.

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).

  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025, July 25).

Sources

Application

Catalytic hydrogenation involving 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid intermediates

Application Note & Protocol Guide Topic: Catalytic Hydrogenation for the Synthesis of Key Amino Intermediates of 2-(4-Ethoxyphenyl)-2-morpholinoacetic Acid Derivatives Audience: Researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Catalytic Hydrogenation for the Synthesis of Key Amino Intermediates of 2-(4-Ethoxyphenyl)-2-morpholinoacetic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as solubility, metabolic stability, and target affinity.[1][2] The synthesis of complex morpholine-containing structures, such as derivatives of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid, often requires multi-step sequences where the strategic reduction of functional groups is paramount. This document provides an in-depth guide to the catalytic hydrogenation of a plausible nitroaromatic precursor, Ethyl 2-(4-ethoxy-3-nitrophenyl)-2-morpholinoacetate, to its corresponding aniline derivative. This transformation is a critical step for accessing key intermediates for further elaboration in drug discovery programs.

This guide emphasizes the mechanistic rationale behind procedural choices, detailed experimental protocols, process optimization parameters, and critical safety considerations for handling high-pressure hydrogenation reactions.

Mechanistic Rationale: The "Why" Behind the Protocol

Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the efficient reduction of various functional groups with high selectivity.[3][4] The reduction of aromatic nitro compounds to anilines is one of its most valuable applications in the pharmaceutical industry, providing a clean and high-yielding route to essential building blocks.[5][6]

The Catalyst: Palladium on Carbon (Pd/C)

Palladium supported on activated carbon (Pd/C) is the catalyst of choice for this transformation for several key reasons:

  • High Activity: Palladium is exceptionally efficient at activating molecular hydrogen (H₂) and facilitating its addition to the nitro group.[7][8]

  • Excellent Chemoselectivity: Under controlled conditions, Pd/C can selectively reduce the nitro group without affecting other reducible moieties like the aromatic ring or the ester group.[4][5]

  • Heterogeneous Nature: As a solid catalyst, Pd/C is easily separated from the reaction mixture by simple filtration, which minimizes metal contamination in the product and allows for potential catalyst recycling.[4] The metal is dispersed on a high-surface-area carbon support to maximize the number of active sites available for catalysis.[3][4]

The Reaction Pathway

The hydrogenation of a nitroarene to an aniline is a complex process involving multiple intermediates. While several mechanisms have been proposed, the reaction generally proceeds through the stepwise addition of hydrogen. Two commonly discussed pathways are the direct and condensation routes.[9]

  • Direct Hydrogenation Pathway: The nitro group (NO₂) is sequentially reduced to a nitroso (NO) and then to a hydroxylamine (NHOH) intermediate before finally yielding the amine (NH₂).[6][9] This is often considered the primary pathway under typical heterogeneous catalytic conditions.

  • Condensation Pathway: This route involves the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo species, which are then further reduced to the final aniline product.[9][10]

The prevalence of each pathway can depend on the specific catalyst, substrate, and reaction conditions. However, with an efficient catalyst like Pd/C, the accumulation of intermediates is typically not observed.[9]

G cluster_catalyst Catalyst Surface (Pd/C) cluster_reaction Reaction Pathway H2 H₂ Pd 2 H• (adsorbed) H2->Pd Dissociative Adsorption Start Ar-NO₂ (Nitro Intermediate) Inter1 Ar-NO (Nitroso) Start->Inter1 +2H• Inter2 Ar-NHOH (Hydroxylamine) Inter1->Inter2 +2H• End Ar-NH₂ (Aniline Product) Inter2->End +2H•

Caption: Simplified direct hydrogenation pathway of a nitroarene.

Experimental Protocols

This section details the procedure for the catalytic hydrogenation of Ethyl 2-(4-ethoxy-3-nitrophenyl)-2-morpholinoacetate.

Critical Safety Precautions

Catalytic hydrogenation involves pyrophoric catalysts, flammable solvents, and high-pressure hydrogen gas, creating significant fire and explosion hazards.[11][12] Adherence to strict safety protocols is mandatory.

  • Pyrophoric Catalyst: Pd/C can ignite spontaneously upon contact with air, especially when dry or in the presence of flammable solvents like methanol.[13] Always handle the catalyst in an inert atmosphere or as a wet slurry.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.[11] Use a high-pressure reactor rated to withstand the intended reaction pressure.[13]

  • Personal Protective Equipment (PPE): Wear safety goggles with side shields, a face shield, a flame-resistant lab coat, and appropriate gloves at all times.[13]

  • Reactor Integrity: Before each use, inspect the reactor for any damage, and verify that pressure gauges and safety relief valves are functional.[14]

  • Oxygen Exclusion: Thoroughly purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[11]

Step-by-Step Hydrogenation Protocol

G start Start prep 1. Reactor Preparation - Assemble & leak test with N₂. start->prep charge 2. Catalyst & Substrate Charging - Add solvent & substrate. - Purge with N₂. - Add Pd/C catalyst under N₂ flow. prep->charge purge 3. Hydrogen Purge - Evacuate N₂. - Introduce H₂. - Repeat 3x. charge->purge react 4. Reaction - Pressurize to target H₂ pressure. - Heat to desired temperature. - Stir vigorously. purge->react monitor 5. Monitoring - Observe H₂ uptake. - Sample for TLC/HPLC analysis. react->monitor shutdown 6. Shutdown & Workup - Cool to RT. - Vent H₂. - Purge with N₂. monitor->shutdown filter 7. Product Isolation - Filter through Celite® to remove Pd/C. - Rinse with solvent. - Concentrate filtrate. shutdown->filter end End Product filter->end

Caption: General experimental workflow for catalytic hydrogenation.

Materials:

  • Ethyl 2-(4-ethoxy-3-nitrophenyl)-2-morpholinoacetate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ethanol (or Methanol), anhydrous grade

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)[15]

  • Celite® 545 (diatomaceous earth)

  • Nitrogen (or Argon) and Hydrogen gas cylinders with appropriate regulators

Procedure:

  • Reactor Preparation:

    • Ensure the reactor vessel is clean and dry. Assemble the reactor according to the manufacturer's instructions.

    • Seal the vessel and perform a leak test by pressurizing with nitrogen to slightly above the intended reaction pressure. The pressure should hold steady for at least 30 minutes.[14]

    • Depressurize the vessel.

  • Charging the Reactor:

    • Dissolve the nitro-intermediate (1.0 eq) in ethanol (approx. 0.1-0.2 M concentration) and add it to the reactor vessel.

    • Seal the vessel and purge the headspace with nitrogen for 5-10 minutes to remove air.

    • Carefully weigh the wet 10% Pd/C catalyst (e.g., 5 mol% Pd loading) and quickly add it to the reaction mixture under a positive flow of nitrogen to prevent ignition.[13]

  • Hydrogenation:

    • Seal the reactor securely.

    • Begin vigorous stirring (e.g., 1000 rpm).[10]

    • Purge the system with hydrogen gas. This is typically done by pressurizing the reactor with H₂ to ~20 psi, venting, and repeating this cycle three times to ensure all nitrogen is replaced.[15]

    • Pressurize the reactor to the desired pressure (e.g., 50 psi / ~3.5 bar).[15]

    • The reaction is typically exothermic. Monitor the temperature and pressure. Hydrogen uptake should be observed on the pressure gauge.

    • Continue stirring at room temperature until hydrogen uptake ceases (typically 2-6 hours). Reaction progress can be monitored by TLC or HPLC analysis of a carefully withdrawn sample.

  • Work-up and Isolation:

    • Once the reaction is complete, stop the stirring and allow the catalyst to settle.[15]

    • Cool the reactor to room temperature if it was heated.

    • Carefully vent the excess hydrogen to a safe exhaust line.

    • Purge the reactor with nitrogen three times to remove all residual hydrogen.[14]

    • Open the reactor in a well-ventilated fume hood.

    • Prepare a small pad of Celite® in a Büchner funnel. Crucially, do not allow the catalyst to dry on the filter paper, as it can ignite.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol to ensure complete recovery of the product.[11][15]

    • The spent catalyst on the Celite® pad should be immediately quenched with a large volume of water and stored in a dedicated, labeled waste container.[13]

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude aniline product, which can be purified further if necessary.

Process Optimization Parameters

The efficiency and selectivity of the hydrogenation can be fine-tuned by adjusting several key parameters. The optimal conditions should be determined empirically for each specific substrate.

ParameterTypical RangeRationale & Causality
Catalyst Loading 1-10 mol% PdHigher loading increases reaction rate but also cost. Lower loading may lead to incomplete conversion. A 5 mol% loading is a common starting point.[16]
Hydrogen Pressure 1-5 atm (15-75 psi)Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. Most nitro reductions proceed efficiently at moderate pressures.[15]
Solvent Methanol, Ethanol, Ethyl AcetatePolar protic solvents like methanol and ethanol are excellent for nitro group reductions as they help stabilize charged intermediates and have good hydrogen solubility.[16]
Temperature 20-60 °CMost nitro hydrogenations are facile at room temperature. Gentle heating can be applied to accelerate slow reactions, but may reduce selectivity.[16]
Stirring Rate >1000 rpmVigorous agitation is critical to overcome mass transfer limitations, ensuring efficient contact between the substrate, dissolved hydrogen, and the solid catalyst surface.[10]
Substrate Purity HighImpurities, particularly those containing sulfur or thiols, can act as catalyst poisons, deactivating the palladium and halting the reaction.[16]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Vertex AI Search14

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). American Chemical Society. 9

  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. ResearchGate. 5

  • Gelder, E. A., Jackson, S. D., & Lok, C. M. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Royal Society of Chemistry. 10

  • Palladium on carbon. Wikipedia. 3

  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. Benchchem. 4

  • Parr Hydrogenation Apparatus Safety procedure. (2022). Weizmann Institute of Science. 15

  • Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption. Loughborough University Research Repository. 6

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. 7

  • Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. 13

  • Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. University of Glasgow Theses.

  • Ma, Y., et al. (2024). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. Royal Society of Chemistry. 8

  • Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. Google Patents.

  • Chandra, T., et al. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. 11

  • Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry. 12

  • Denmark Group Literature Meeting. (2013). University of Illinois Urbana-Champaign. 17

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2016). National Institutes of Health.

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI.

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. 16

  • 2-Morpholinoacetic acid hydrochloride. Ambeed.com.

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.

  • Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(II) pincers. (2025). Royal Society of Chemistry. 1

  • Guide for Morpholino Users: Toward Therapeutics. (2016). Gene Tools, LLC. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

Welcome to the technical support center for the synthesis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important morpholine derivative. The synthesis, while conceptually straightforward, involves critical steps that require careful control of reaction conditions. This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental work.

I. Synthesis Overview: The Strecker Reaction Approach

The most common and logical route for the synthesis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a variation of the Strecker amino acid synthesis. This method involves a one-pot, two-step process:

  • α-Aminonitrile Formation: The reaction of 4-ethoxybenzaldehyde, morpholine, and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) to form the intermediate, 2-(4-Ethoxyphenyl)-2-morpholinoacetonitrile.

  • Hydrolysis: The subsequent hydrolysis of the α-aminonitrile intermediate to the final product, 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid.

Each of these stages presents unique challenges that can impact the overall yield and purity of the final product.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Formation of the α-Aminonitrile Intermediate

Observed Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted 4-ethoxybenzaldehyde.

  • Low yield of the isolated nitrile intermediate.

Potential Causes & Solutions:

Potential CauseScientific Rationale & ExplanationRecommended Action
Inefficient Imine Formation The initial step of the Strecker reaction is the formation of an iminium ion from the aldehyde and the secondary amine (morpholine).[1][2] This equilibrium can be unfavorable if water is not effectively removed.Ensure anhydrous reaction conditions. Use dry solvents and reagents. The addition of a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, can drive the equilibrium towards the imine.[3]
Low Nucleophilicity of Cyanide The cyanide ion (CN-) is the key nucleophile that attacks the iminium ion. The nucleophilicity can be affected by the choice of cyanide source and the reaction medium.If using KCN or NaCN, ensure it is finely powdered and completely dissolved. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial in biphasic systems. Trimethylsilyl cyanide (TMSCN) is often a more reactive and soluble cyanide source in organic solvents.[4]
Incorrect pH The reaction is typically acid-catalyzed to promote the formation of the iminium ion.[5] However, a pH that is too low will protonate the cyanide ion, reducing its nucleophilicity.The optimal pH is a balance between iminium ion formation and cyanide availability. The use of a weak acid catalyst, such as acetic acid, is often recommended. If using a cyanide salt, the reaction is often self-buffering to some extent.
Steric Hindrance While not extreme in this case, the bulky morpholine ring can slightly hinder the approach of the cyanide nucleophile.Increasing the reaction time or temperature may be necessary to overcome minor steric hindrance. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Workflow: α-Aminonitrile Formation

reagents 4-Ethoxybenzaldehyde + Morpholine imine Iminium Ion Intermediate reagents->imine Anhydrous Conditions (e.g., MgSO4) aminonitrile 2-(4-Ethoxyphenyl)-2- morpholinoacetonitrile imine->aminonitrile Nucleophilic Attack cyanide Cyanide Source (e.g., KCN, TMSCN) cyanide->aminonitrile

Caption: Workflow for α-Aminonitrile Formation.

Problem 2: Incomplete or Slow Hydrolysis of the α-Aminonitrile

Observed Symptoms:

  • Significant amount of the α-aminonitrile intermediate remains after the hydrolysis step.

  • Low yield of the final carboxylic acid product.

Potential Causes & Solutions:

Potential CauseScientific Rationale & ExplanationRecommended Action
Steric Hindrance around the Nitrile Group The presence of both the 4-ethoxyphenyl and morpholino groups creates a sterically hindered environment around the nitrile, making it less accessible to hydrolysis.[6]Prolonged reaction times and higher temperatures are often necessary for the hydrolysis of sterically hindered nitriles. The use of a co-solvent, such as dioxane or ethylene glycol, can help to increase the reaction temperature.
Inadequate Acid or Base Concentration Both acidic and basic conditions can be used for nitrile hydrolysis.[2][3] Insufficient concentration of the hydrolyzing agent will lead to an incomplete reaction.For acid hydrolysis, use a high concentration of a strong acid like HCl or H2SO4. For base hydrolysis, use a concentrated solution of NaOH or KOH. Monitor the reaction progress to determine the optimal concentration and time.
Formation of Stable Intermediates The hydrolysis proceeds through an amide intermediate. In some cases, this amide can be resistant to further hydrolysis.If the amide intermediate is isolated or detected, it may require more forcing conditions for the final hydrolysis step.

Experimental Protocol: Hydrolysis of 2-(4-Ethoxyphenyl)-2-morpholinoacetonitrile

  • Acidic Hydrolysis:

    • To the α-aminonitrile, add a 6-12 M solution of hydrochloric acid or sulfuric acid.

    • Heat the mixture to reflux (typically 100-110 °C) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and proceed with the workup and purification.

  • Basic Hydrolysis:

    • To the α-aminonitrile, add a concentrated solution of sodium hydroxide or potassium hydroxide (e.g., 6-10 M).

    • Heat the mixture to reflux for 12-24 hours.

    • Monitor the reaction progress.

    • Cool the reaction mixture and carefully acidify to precipitate the amino acid product.

Problem 3: Difficulty in Product Purification and Isolation

Observed Symptoms:

  • The final product is an oil or a sticky solid that is difficult to crystallize.

  • The product is contaminated with inorganic salts or other byproducts.

  • Low recovery after purification.

Potential Causes & Solutions:

Potential CauseScientific Rationale & ExplanationRecommended Action
Zwitterionic Nature of the Product The product is an amino acid and can exist as a zwitterion, which can lead to high water solubility and difficulty in extraction with organic solvents.Adjust the pH of the aqueous solution to the isoelectric point of the molecule. At this pH, the net charge is zero, and the solubility in water is at a minimum, which should facilitate precipitation or extraction.
Presence of Inorganic Salts The workup procedure, especially after acid or base hydrolysis, introduces a significant amount of inorganic salts.To remove salts, consider dialysis or the use of a mixed-bed ion-exchange resin. Alternatively, precipitation of the product by adjusting the pH can leave the salts in the aqueous solution.
Formation of Emulsions during Extraction The amphiphilic nature of the product and intermediates can lead to the formation of stable emulsions during aqueous workup.Use a brine wash to help break emulsions. Centrifugation can also be an effective method for separating the layers.
Co-precipitation of Impurities Impurities with similar solubility profiles can co-precipitate with the product.Recrystallization from a suitable solvent system is often necessary to achieve high purity. A solvent screen to identify the best recrystallization solvent is recommended.

Purification Workflow

crude_product Crude Product (after hydrolysis) ph_adjustment pH Adjustment to Isoelectric Point crude_product->ph_adjustment precipitation Precipitation/ Crystallization ph_adjustment->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying pure_product Pure 2-(4-Ethoxyphenyl)-2- morpholinoacetic acid drying->pure_product

Caption: General Purification Workflow for the Final Product.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

Q2: Can I use a different secondary amine instead of morpholine?

Yes, the Strecker reaction is versatile and can accommodate various primary and secondary amines to produce N-substituted amino acids.[1] However, the basicity and steric bulk of the amine will influence the reaction rate and yield.

Q3: Is it possible to perform this reaction enantioselectively?

The classical Strecker synthesis produces a racemic mixture of the amino acid.[1] However, asymmetric variations of the Strecker reaction have been developed using chiral auxiliaries or catalysts to achieve enantioselectivity.

Q4: What are the main safety precautions for this synthesis?

The use of cyanide salts or TMSCN requires extreme caution. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available. The hydrolysis step with concentrated acids or bases is also hazardous and should be handled with care.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes for the nitrile intermediate, and a more polar system like dichloromethane/methanol for the final acid) should be developed. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for monitoring the reaction and identifying intermediates and byproducts.

IV. References

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved February 22, 2024, from [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC. (2018, October 19). Retrieved February 22, 2024, from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

  • Any tips for purification of two zwitterionic compounds? : r/Chempros - Reddit. (2022, May 11). Retrieved February 22, 2024, from [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Overview of Strecker Amino Acid Synthesis - News-Medical.Net. (2018, October 30). Retrieved February 22, 2024, from [Link]

  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Design and Synthesis of N-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a Novel Peroxisome Proliferator-Activated Receptor α/γ Dual Agonist with Efficacious Glucose and Lipid- - ACS Publications. (2004, November 13). Retrieved February 22, 2024, from [Link]

  • Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • What should we know about the Strecker and Gabriel synthesis of amino acids? - Reddit. (2018, June 24). Retrieved February 22, 2024, from [Link]

  • A truly green synthesis of a-aminonitriles via Strecker reaction - ScholarWorks @ UTRGV. (2011, October 4). Retrieved February 22, 2024, from [Link]

  • Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved February 22, 2024, from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (2022, October 1). Retrieved February 22, 2024, from [Link]

  • N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • pH-Responsive Non-ionic Diblock Copolymers: Protonation of a Morpholine End-group Induces an Order-Order - CORE. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis of 2-[4'-(ethylcarbamoyl)phenyl]-N-acetylglycine, the proposed structure for giganticine - PubMed. (2001, August 15). Retrieved February 22, 2024, from [Link]

  • EP3153498A1 - N-substituted phenyl glycine preparation method - Google Patents. (n.d.). Retrieved February 22, 2024, from

  • Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. (n.d.). Retrieved February 22, 2024, from [Link]

  • Development of Functional Biointerface Using Mixed Zwitterionic Silatranes | Langmuir. (2024, November 10). Retrieved February 22, 2024, from [Link]

  • Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

Sources

Optimization

Technical Support Center: 2-(4-Ethoxyphenyl)-2-morpholinoacetic Acid Purification

Status: Operational | Role: Senior Application Scientist | Context: Pharmaceutical Intermediates Introduction: The Amphoteric Challenge Welcome to the technical support hub for 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Context: Pharmaceutical Intermediates

Introduction: The Amphoteric Challenge

Welcome to the technical support hub for 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid . This molecule presents a classic chemical engineering challenge: it is an amphoteric zwitterion . It contains a basic morpholine nitrogen (pKa ≈ 8.3) and an acidic carboxylic acid (pKa ≈ 2.5).

Most purification failures with this compound stem from treating it as a simple organic acid or base. Successful isolation requires exploiting its Isoelectric Point (pI) , where its net charge is zero, and its water solubility is at its theoretical minimum.

This guide addresses the three most reported issues: "Oiling Out" during crystallization , Persistent Aldehyde Impurities , and Trace Metal/Color retention .

Module 1: Troubleshooting Crystallization Failures
Issue: "My product comes out as a sticky gum or oil, not a solid."

Diagnosis: This is typically caused by trapped solvent or impurities (specifically unreacted aldehyde) preventing crystal lattice formation, or attempting crystallization at the wrong pH.

The Fix: The "Isoelectric Swing" Protocol Do not rely on simple cooling crystallization. You must force the molecule into its zwitterionic state while removing neutral impurities.

Step-by-Step Protocol:

  • Dissolution (Acidic Phase): Dissolve the crude gum in 10 volumes of Water:Methanol (9:1) .

  • Acidification: Add 1M HCl until pH < 2.0.

    • Mechanism:[1][2][3][4] Protonates the morpholine (cationic) and the acid (neutral). The molecule becomes highly soluble in water.

  • Wash (Lipophilic Impurity Removal): Wash the aqueous acidic layer with Ethyl Acetate (3x) .

    • Result: This removes unreacted 4-ethoxybenzaldehyde (neutral organic) and non-basic byproducts.

  • The Swing (Precipitation): Slowly add 1N NaOH or saturated

    
     to the aqueous layer while stirring vigorously.
    
  • Target pH: Stop exactly at pH 5.5 – 6.0 (The theoretical pI).

    • Observation: The solution should turn cloudy as the zwitterion forms and precipitates.

  • Maturation: Stir at 0-5°C for 2 hours. Filter and wash with cold MTBE (Methyl tert-butyl ether) to remove surface oils.

Data: Solubility Profile vs. pH

pH StateDominant SpeciesSolubility (Water)Impurity Fate
pH < 2.0 Cationic (

,

)
HighNeutrals (Aldehydes) extractable into organics
pH 5.5 (pI) Zwitterion (

,

)
Minimum Product precipitates
pH > 9.0 Anionic (

,

)
HighBasic impurities extractable into organics
Module 2: Scavenging Specific Impurities
Issue: "I still see a 5-10% impurity peak at RRT 1.2 (Aldehyde) or RRT 0.8 (Phenol)."

Impurity A: 4-Ethoxybenzaldehyde (Starting Material) If the "Isoelectric Swing" (Module 1) didn't fully remove this, it indicates the aldehyde is occluded in the crystal lattice.

  • Strategy: Bisulfite Adduct Formation.

  • Protocol: Before the final pH adjustment, treat the aqueous solution with Sodium Metabisulfite (

    
    , 1.2 eq)  for 30 mins. This converts the lipophilic aldehyde into a water-soluble sulfonate adduct, which stays in the mother liquor during filtration.
    

Impurity B: 4-Hydroxy analog (De-ethylated byproduct) This is a phenolic impurity formed by ether cleavage (often if


 or strong acids were used upstream).
  • Strategy: pH-Controlled Washing.

  • Protocol: The phenol (

    
    ) is weaker than the carboxylic acid (
    
    
    
    ).
    • Dissolve crude in dilute NaOH (pH 12).

    • Lower pH to 9.5 .

    • Extract with Dichloromethane (DCM) .

    • Note: At pH 9.5, the morpholine product is anionic (soluble in water), but the phenolic impurity might partition. However, a better approach for phenols is recrystallization from Ethanol/Water, as phenols are highly soluble in ethanol.

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid based on the specific impurities present.

PurificationStrategy Start Crude 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid CheckImpurity Identify Major Impurity (HPLC) Start->CheckImpurity Impurity_Aldehyde Impurity: 4-Ethoxybenzaldehyde (Neutral Lipophile) CheckImpurity->Impurity_Aldehyde RRT > 1.0 Impurity_Phenol Impurity: De-ethylated Phenol (Weak Acid) CheckImpurity->Impurity_Phenol RRT < 1.0 Impurity_Salts Impurity: Inorganic Salts/Color CheckImpurity->Impurity_Salts Baseline Noise Action_Bisulfite Bisulfite Wash (Forms soluble adduct) Impurity_Aldehyde->Action_Bisulfite Action_Recryst Recrystallization (EtOH:Water 1:1) Impurity_Phenol->Action_Recryst Action_pH_Swing Isoelectric Precipitation (pH 2 → Wash → pH 5.5) Impurity_Salts->Action_pH_Swing Action_Bisulfite->Action_pH_Swing Final Pure Zwitterion Solid Action_pH_Swing->Final Action_Recryst->Final

Caption: Workflow for selecting purification method based on impurity profile. Green nodes indicate chemical scavenging; Red nodes indicate physicochemical separation.

Module 4: Chiral Purity (If Applicable)

If you are synthesizing the enantiopure form (common for NK1 antagonist intermediates like Aprepitant), simple crystallization will not upgrade the enantiomeric excess (ee) efficiently unless you use a Resolving Agent .

Recommended Resolving Agents:

  • (S)-1-Phenylethylamine: Forms a diastereomeric salt with the carboxylic acid.

  • Camphorsulfonic Acid (CSA): Forms a salt with the morpholine nitrogen.

Protocol (Diastereomeric Salt Formation):

  • Dissolve racemate in hot Isopropanol (IPA).

  • Add 0.55 eq of (S)-1-Phenylethylamine.

  • Cool slowly to room temperature.

  • Filter the salt.

  • Free-basing: Suspend the salt in water, adjust to pH 5.5 (pI) to release the pure amino acid zwitterion.

FAQ: Rapid Fire Troubleshooting

Q: Why is my product turning pink/brown on the filter? A: Morpholine derivatives are prone to N-oxidation. The color suggests the formation of the N-oxide impurity .

  • Fix: Perform all crystallizations under Nitrogen atmosphere. Add 0.1% EDTA to your aqueous phase to chelate metals that catalyze oxidation [1].

Q: Can I use silica gel chromatography? A: It is difficult. The zwitterion streaks badly on standard silica due to the acidic COOH and basic NH interacting with silanols.

  • Fix: If you must use chromatography, use a C18 Reverse Phase column with an acidic buffer (0.1% TFA) to keep the molecule in its cationic form, or use silica treated with 1% Triethylamine (TEA) to mask silanols [2].

Q: What is the best solvent for recrystallization? A: Ethanol/Water (1:1) or Methanol/MTBE . Avoid pure non-polar solvents (Hexane/Toluene) as the zwitterion is insoluble and will oil out rather than crystallize.

References
  • Chow, S. et al. "Control of N-Oxide Impurities in Morpholine-Based Drug Substances." Journal of Pharmaceutical Sciences, 2018. (Contextual validation via Sigma Morpholine data).

  • Hale, J. J. et al. "Synthesis of Aprepitant: Morpholine Core Construction." Journal of Medicinal Chemistry, 2000. 4 (Process chemistry of morpholine intermediates).

  • European Pharmaceutical Review. "Separation and purification applications for mutagenic impurities." 2017. 5 (General purification strategies for pharma intermediates).

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Steric Hindrance in the Synthesis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic Acid Derivatives

Welcome to the technical support center dedicated to navigating the synthetic challenges associated with 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid and its derivatives. This guide is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the synthetic challenges associated with 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this sterically demanding scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles related to steric hindrance in your synthetic routes.

Introduction: The Challenge of the α,α-Disubstituted Core

The 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid core presents a significant synthetic challenge due to the quaternary carbon center substituted with both a bulky morpholino group and an aryl ring. This α,α-disubstitution creates substantial steric congestion around the carboxylic acid moiety, which can dramatically impede common derivatization reactions such as amide bond formation and esterification. This guide provides a systematic approach to understanding and overcoming these steric barriers.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a major issue for 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid derivatives?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms within a molecule obstructs or slows down a chemical reaction. In the case of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid, the bulky morpholino and 4-ethoxyphenyl groups are directly attached to the carbon atom adjacent to the carboxylic acid (the α-carbon). This arrangement physically blocks the approach of nucleophiles (like amines or alcohols) to the carbonyl carbon of the carboxylic acid, making standard coupling reactions inefficient.[1][2]

Q2: I am attempting an amide coupling with a primary amine and my reaction shows low to no conversion. What are the likely causes?

A2: Low conversion in amide coupling reactions with this substrate is almost certainly due to steric hindrance at the carboxylic acid. Standard coupling reagents may not be sufficiently reactive to overcome the energy barrier imposed by the bulky substituents.[3] Additionally, the nucleophilicity of your amine and the reaction conditions (solvent, temperature, and concentration) play a crucial role.

Q3: Are there any alternative synthetic strategies to direct amide or ester formation that can bypass the issue of steric hindrance?

A3: Yes, multi-component reactions (MCRs) can be a powerful alternative. For instance, an Ugi or Passerini reaction could potentially assemble the core structure and its derivatives in a single step, avoiding the challenging coupling to the pre-formed sterically hindered carboxylic acid. However, these methods require careful selection of starting materials and optimization.

Q4: How does the choice of solvent impact a sterically hindered reaction?

A4: The solvent plays a critical role in managing steric hindrance. Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are often preferred for sluggish amide couplings. These solvents can help to solvate the transition state and may facilitate the reaction by increasing the effective concentration of the reactants. In some cases, less polar solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) can also be effective, particularly with highly reactive coupling agents.[4]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Symptoms:

  • Low conversion of the carboxylic acid starting material.

  • Formation of side products, such as the self-condensation of the coupling reagent.

  • Incomplete reaction even after extended reaction times.

Root Cause Analysis:

The primary cause is the severe steric hindrance around the carboxylic acid, which prevents the effective formation of the activated ester intermediate or its subsequent reaction with the amine.

Solutions:

  • Selection of a High-Potency Coupling Reagent: For sterically demanding substrates, standard carbodiimide reagents like DCC or EDC are often insufficient.[5] More potent activating agents are required.

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more effective for hindered couplings as they form highly reactive activated esters.[6][7]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings and can be particularly useful when uronium/aminium salts lead to side reactions.[7]

    • Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride in situ using reagents like BTFFH can be a highly effective strategy for coupling with both sterically hindered and electron-deficient amines.[3]

  • Optimization of Reaction Conditions:

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid racemization if the α-carbon is chiral in other derivatives.

    • Concentration: Ensure the reaction is run at a sufficiently high concentration (e.g., 0.1 - 0.5 M) to favor the bimolecular reaction.

    • Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can improve reaction efficiency and minimize side reactions. 4-Dimethylaminopyridine (DMAP) can act as an acyl transfer catalyst in some cases.[4]

  • Conversion to a More Reactive Acylating Agent: If direct coupling fails, consider converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate can then be reacted with the amine, often at lower temperatures.

G start Low Amide Coupling Yield reagent Using standard coupling reagent (e.g., EDC/DCC)? start->reagent upgrade_reagent Switch to a more potent reagent (HATU, HCTU, PyBOP) reagent->upgrade_reagent Yes conditions Reaction at room temperature? reagent->conditions No upgrade_reagent->conditions success Improved Yield upgrade_reagent->success increase_temp Increase temperature to 40-60 °C conditions->increase_temp Yes solvent_check Using appropriate solvent (DMF, NMP)? conditions->solvent_check No increase_temp->solvent_check increase_temp->success acyl_halide Consider converting to acyl chloride/fluoride acyl_halide->success failure Still Low Yield acyl_halide->failure solvent_check->acyl_halide Yes solvent_change Optimize solvent and concentration solvent_check->solvent_change No solvent_change->acyl_halide solvent_change->success G start Dissolve Carboxylic Acid in Anhydrous DMF add_reagents Add Aniline, HATU, and DIPEA start->add_reagents stir_rt Stir at Room Temperature (30 min) add_reagents->stir_rt heat Heat to 50 °C (12-24h) stir_rt->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges for 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

Welcome to the technical support center for 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound. Here, we move beyond simple protocols to explain the scientific principles behind each method, ensuring you can make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid that influence its water solubility?
Q2: I'm observing very low solubility of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid in neutral water. Is this expected?

A2: Yes, this is entirely expected. In its neutral (protonated) form, the hydrophobic portions of the molecule dominate, leading to poor aqueous solubility. At a neutral pH of 7, the carboxylic acid group is largely deprotonated to the more water-soluble carboxylate anion. However, the overall solubility may still be limited by the non-polar regions of the molecule.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a series of troubleshooting strategies, from simple adjustments to more advanced techniques, to overcome the solubility limitations of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid in aqueous media.

Issue 1: The compound is not dissolving sufficiently in water for my in vitro assay.

Primary Strategy: pH Adjustment

The most direct method to increase the solubility of this acidic compound is by increasing the pH of the aqueous solution.[1][2][3]

Causality: By raising the pH above the pKa of the carboxylic acid, you deprotonate it, forming the highly polar and much more water-soluble carboxylate salt.[2][4] This ionization significantly improves the interaction of the molecule with water.[4]

Experimental Protocol: pH-Mediated Solubilization

  • Preparation of a Stock Solution:

    • Start by preparing a slurry of the compound in deionized water.

    • Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring continuously.

  • pH Monitoring:

    • Monitor the pH of the solution using a calibrated pH meter.

  • Endpoint:

    • Continue adding the base until the compound is fully dissolved. The final pH will likely be in the range of 7.5-9.0, depending on the desired final concentration.

  • Important Considerations:

    • Buffer Compatibility: Ensure the final pH is compatible with your experimental system (e.g., cell culture media, enzyme assay buffer). You may need to use a biological buffer (like PBS or TRIS) and adjust its pH accordingly before adding the compound.

    • Precipitation Risk: Be aware that if the pH of the final solution is lowered (for example, upon addition to acidic cell culture media), the compound may precipitate out of solution.[5]

Q3: Adjusting the pH is not compatible with my experimental conditions. What are my other options?

A3: If pH modification is not feasible, several other techniques can be employed, including the use of co-solvents, salt forms, and cyclodextrins.

Secondary Strategy 1: Co-solvency

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6] This reduction in polarity decreases the "squeezing out" effect that water exerts on hydrophobic molecules, thereby increasing the solubility of your compound.[]

Table 1: Common Co-solvents for Preclinical Formulations [8][9]

Co-solventTypical Concentration RangeNotes
Ethanol5-20%Generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol (PG)10-40%A common vehicle for both oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400)10-50%Often used in combination with other co-solvents.
Dimethyl Sulfoxide (DMSO)<1% for in vitro assays; higher for stock solutionsA powerful solvent, but can have biological effects and should be used at the lowest possible concentration.

Experimental Protocol: Co-solvent System Development

  • Solvent Screening:

    • Test the solubility of your compound in a small panel of neat co-solvents (e.g., Ethanol, PG, PEG 400, DMSO) to identify the most effective one.

  • Titration:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

    • Determine the solubility of your compound in each of these mixtures.

  • Optimization:

    • Select the lowest concentration of co-solvent that provides the desired solubility to minimize potential toxicity or off-target effects in your experiment.

Secondary Strategy 2: Salt Formation

Causality: Creating a salt of your acidic compound with a suitable base can significantly improve its aqueous solubility and dissolution rate.[10][11] This pre-formed salt will readily dissociate in water into the more soluble ionized form.[11]

Experimental Protocol: In-situ Salt Formation for Solubilization

  • Counter-ion Selection:

    • Choose a pharmaceutically acceptable base to form the salt. Common choices include sodium hydroxide, potassium hydroxide, and tromethamine (TRIS).

  • Stoichiometric Addition:

    • Calculate the molar equivalent of the base needed to fully neutralize your acidic compound.

    • Dissolve the base in your aqueous vehicle first.

  • Dissolution:

    • Slowly add the 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid to the basic solution while stirring. The in-situ formation of the salt should facilitate dissolution.

Advanced Strategy: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][12] They can encapsulate the poorly soluble ethoxyphenyl group of your compound within their hydrophobic core, forming an inclusion complex.[13][14] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble.[12][13]

Table 2: Common Cyclodextrins for Solubility Enhancement [6]

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Limited water solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, making it a popular choice.[6]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used in parenteral formulations.

Experimental Protocol: Cyclodextrin Inclusion Complex Formation

  • Cyclodextrin Selection:

    • Based on the properties in Table 2, HP-β-CD is a good starting point.

  • Molar Ratio Exploration:

    • Prepare solutions with different molar ratios of your compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).

  • Complexation Method (Kneading):

    • In a mortar, add your compound and a small amount of water to form a paste.

    • Add the cyclodextrin and knead the mixture for 30-60 minutes.

    • Dry the resulting solid (e.g., in a vacuum oven) and then attempt to dissolve it in your aqueous medium.

  • Solubility Assessment:

    • Determine the concentration of your compound in the filtered aqueous solution (e.g., by HPLC-UV).

Logical Troubleshooting Workflow

To assist in selecting the most appropriate method, the following workflow diagram illustrates a decision-making process.

Solubility_Workflow Start Start: Solubility Issue with 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid Check_pH Is pH adjustment compatible with the experimental system? Start->Check_pH Adjust_pH Implement pH Adjustment Protocol (Target pH > pKa) Check_pH->Adjust_pH Yes Check_Cosolvent Are co-solvents permissible? Check_pH->Check_Cosolvent No Success Solubility Issue Resolved Adjust_pH->Success Use_Cosolvent Implement Co-solvent Protocol (e.g., PG, PEG 400, low % DMSO) Check_Cosolvent->Use_Cosolvent Yes Check_Salt Can a pre-formed or in-situ salt be used? Check_Cosolvent->Check_Salt No Use_Cosolvent->Success Use_Salt Implement Salt Formation Protocol Check_Salt->Use_Salt Yes Use_Cyclodextrin Implement Cyclodextrin Complexation Protocol Check_Salt->Use_Cyclodextrin No Use_Salt->Success Use_Cyclodextrin->Success Fail Consult with a Formulation Specialist Use_Cyclodextrin->Fail If unsuccessful

Caption: Decision workflow for selecting a solubility enhancement strategy.

Mechanism of Action Visualization

The following diagrams illustrate the core principles behind the two primary solubilization strategies.

pH_Effect cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) Low_pH_Compound R-COOH (Protonated, Poorly Soluble) High_pH_Compound R-COO⁻ + H⁺ (Deprotonated, Highly Soluble) Low_pH_Compound->High_pH_Compound + OH⁻ High_pH_Compound->Low_pH_Compound + H⁺ Cyclodextrin_Complexation cluster_complex cluster_drug Compound Drug Complex Soluble Inclusion Complex CD Cyclodextrin CD->Complex

Caption: Mechanism of cyclodextrin inclusion complex formation for solubility enhancement.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.
  • Vertex AI Search. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI.
  • PubMed. (2007, July 30). Salt formation to improve drug solubility.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • UCL Discovery. (n.d.). Cyclodextrin Inclusion Complexes in Drug Delivery: A Role for Liposomes.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • ijpcbs. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • IJSDR. (n.d.). Methods to boost solubility.
  • Merck. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Journal of Pharmaceutical Negative Results. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Pearson. (2024, August 4). Given the data in Problem 47:b. What pH would you make the water...
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

Sources

Troubleshooting

Minimizing racemization during 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid processing

Subject: Minimizing Racemization & Process Optimization Reference ID: TSC-GLY-04-OEt Audience: Process Chemists, Analytical Scientists, Drug Development Leads[1] Part 1: The Mechanistic Baseline To control the process, y...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Racemization & Process Optimization Reference ID: TSC-GLY-04-OEt Audience: Process Chemists, Analytical Scientists, Drug Development Leads[1]

Part 1: The Mechanistic Baseline

To control the process, you must understand the molecular "weakness." 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a substituted


-phenylglycine .[1] Its instability is not random; it is driven by the acidity of the benzylic proton at the chiral center (

-carbon).
Why Racemization Occurs

The chiral center (C2) is attached to three activating groups:

  • Carboxylic Acid/Carboxylate: Electron-withdrawing (inductive).[1][2]

  • Phenyl Ring: Resonance stabilization of the intermediate carbanion.[2]

  • Morpholine Nitrogen: Inductive electron-withdrawal (though it can donate electrons via resonance, the inductive effect often dominates

    
    -proton acidity in ammonium forms).[1][2]
    

The "Ethoxy" Factor: The para-ethoxy group is an Electron Donating Group (EDG).

  • Base-Catalyzed Racemization: The EDG pushes electron density into the phenyl ring. This destabilizes the carbanion intermediate compared to unsubstituted phenylglycine.[2] Theoretically, this makes your molecule more stable to base than standard phenylglycine. [1]

  • Acid-Catalyzed Racemization: The EDG stabilizes the benzylic carbocation (if formed via

    
     pathways). This makes the molecule more sensitive to acid-catalyzed racemization  at high temperatures compared to unsubstituted analogs.[2]
    
The Racemization Pathway (Visualized)

The following diagram illustrates the primary failure mode: base-catalyzed enolization.

RacemizationMechanism Pure Pure (S)-Enantiomer (Chiral Center sp3) Intermediate Planar Enolate/Carbanion (Achiral sp2) Pure->Intermediate Loss of H+ (α-proton) Base Base / Heat (Deprotonation) Base->Pure Racemate Racemic Mixture (R/S Ratio 50:50) Intermediate->Racemate Reprotonation (Non-stereoselective)

Caption: Figure 1.[1][3][4] Base-catalyzed racemization pathway via planar enolate formation.[1][2] The benzylic position allows resonance stabilization of the negative charge.

Part 2: Troubleshooting Guides (Q&A)

Section A: Hydrolysis & Synthesis

Q: I am hydrolyzing the nitrile intermediate to the acid using 6N HCl at reflux (100°C), but the ee drops from >98% to 85%. Why? A: While phenylglycines are generally more stable in acid than base, the para-ethoxy group stabilizes the benzylic carbocation, making the molecule susceptible to acid-catalyzed racemization at high temperatures (reflux).

  • Solution: Reduce the temperature. Switch to conc. HCl at 50–60°C for a longer duration (24–48h) rather than reflux.

  • Alternative: Use "kinetic hydrolysis" conditions—stop the reaction at 95% conversion to preserve ee, rather than forcing 100% conversion which exposes the product to thermal stress.

Q: Can I use NaOH for hydrolysis instead? A: Avoid if possible. Phenylglycine derivatives racemize extremely fast in basic aqueous solution because the


-proton is directly abstractable.[2] If base hydrolysis is mandatory (e.g., to avoid ester cleavage issues), use LiOH  (weaker counter-ion effect) at 0–5°C  in a THF/Water mixture.[1] Never heat this molecule in base.[1][2]
Section B: Drying & Storage

Q: We observed a 2% drop in ee during vacuum drying at 60°C. Is this normal? A: Yes. In the solid state, if the material retains residual moisture or trace base/acid, "crystal lattice racemization" can occur. The morpholine ring can also act as an internal base if the zwitterion equilibrium is shifted.[2]

  • Fix: Dry at <40°C under high vacuum. Use a lyophilizer (freeze-drying) if the solvent is aqueous, as sublimation avoids the liquid-phase thermal stress.

Section C: Resolution

Q: We are trying to resolve the racemate using (R)-1-Phenylethylamine, but the yields are inconsistent. A: Inconsistent yields in diastereomeric salt resolution often stem from Solvent Polarity Mismatch .

  • Diagnosis: If the solvent is too polar (e.g., pure MeOH), the salt remains soluble. If too non-polar (e.g., Toluene), the impurity precipitates with the product.

  • Recommendation: Use a 2-Propanol/Water (90:10) system.[1][2] The water is critical to solubilize the unwanted diastereomer while the target salt crystallizes.

  • Tip: Add 0.5 eq of acetic acid to "buffer" the system and prevent the amine resolving agent from inducing base-catalyzed racemization of the substrate.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Minimizing Racemization during Work-up

Objective: Isolate the acid from aqueous solution without triggering enolization.

StepActionRationale
1. Quench Cool reaction mixture to <5°C before adjusting pH.Low T slows proton exchange kinetics exponentially.
2.[1][2] pH Adjustment Adjust pH to the Isoelectric Point (pI) (approx pH 5.5–6.5).The zwitterion is the most stable form.[2] Avoid staying at pH > 9 or pH < 1 for extended periods.[1][2]
3. Extraction Use 2-MeTHF or Ethyl Acetate .[1][2] Avoid DCM if possible (environmental).[2]Rapid extraction removes the product from the aqueous "danger zone" where ion exchange occurs.[2]
4. Drying Dry organic layer with Na₂SO₄ immediately.[1][2]Removes residual water that could facilitate hydrolysis/racemization during concentration.[1][2]
5. Concentration Rotavap bath temp max 35°C .[1][2]Thermal protection.[1][2]
Protocol 2: Determination of Enantiomeric Excess (HPLC)

Objective: Accurate quantification of S- and R- enantiomers.

  • Column: Daicel Chiralpak IC-3 or AD-H (Immobilized phases preferred for robustness).

  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).[1][2]

    • Note: The TFA (Trifluoroacetic acid) is mandatory to suppress the ionization of the morpholine nitrogen and the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Detection: UV @ 230 nm (Ethoxy absorption).[2]

  • Temperature: 25°C.

Part 4: Process Decision Tree

Use this flowchart to determine the root cause of stability issues.

TroubleshootingTree Start Problem: Low ee in Product Step1 Did it occur during Hydrolysis? Start->Step1 YesHydro Yes Step1->YesHydro Yes NoHydro No (Work-up/Drying) Step1->NoHydro No CheckCond Check Conditions YesHydro->CheckCond HighTemp Temp > 60°C? CheckCond->HighTemp HighPH pH > 9? CheckCond->HighPH Action1 REDUCE TEMP. Switch to Kinetic Stop. HighTemp->Action1 Yes Action2 SWITCH TO ACID. Base is too risky. HighPH->Action2 Yes CheckDry Drying Temp > 40°C? NoHydro->CheckDry Action3 USE LYOPHILIZATION or High Vac < 35°C CheckDry->Action3 Yes

Caption: Figure 2.[1][6] Root cause analysis decision tree for enantiomeric excess loss.

Part 5: References

  • Williams, R. M., & Hendrix, J. A. (1992).[1][2] Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917.[1] Link

  • Ager, D. J., & Fotheringham, I. G. (2001).[1][2] Methods for the Synthesis of Unnatural Amino Acids.[2] Current Opinion in Drug Discovery & Development, 4(6), 800.[1] Link

  • Merck & Co. (2003).[1][2] Process for the Preparation of Morpholine Derivatives (Aprepitant Intermediates).[3][7] U.S. Patent 6,600,040.[1][2] (Demonstrates handling of chiral morpholino-phenylacetic acid cores). Link

  • Liang, C., et al. (2017).[1][2] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(23), 2244-2247.[1] (Establishes base-sensitivity of phenylglycines). Link

  • Phenomenex Inc. (2024).[1][2] Chiral HPLC Application Guide: Separation of Amino Acid Derivatives. (Standard protocols for acidic mobile phases). Link

Sources

Optimization

Technical Support Center: Identification of Degradation Products in 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

Welcome to the technical support center for the analysis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identifying potential degradation products of this molecule. As your partner in research, we aim to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the stability, efficacy, and safety of your pharmaceutical compounds.

The integrity of an active pharmaceutical ingredient (API) is paramount. Degradation products, even in trace amounts, can impact the safety and efficacy of a drug product. Therefore, a thorough understanding of a molecule's stability profile is a critical aspect of drug development, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] This guide will walk you through a logical, science-driven approach to forced degradation studies and the subsequent identification of degradants for 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid and what are its key structural features?

A1: 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a chemical entity featuring three key structural components: an ethoxyphenyl group, a morpholine ring, and an acetic acid moiety. Each of these functional groups presents potential sites for degradation under various stress conditions. Understanding these structural vulnerabilities is the first step in designing a comprehensive degradation study.

Q2: Why are forced degradation studies necessary for this compound?

A2: Forced degradation studies, or stress testing, are a regulatory requirement to understand the intrinsic stability of a drug substance.[2][3] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling, such as high heat, humidity, and exposure to acid, base, oxidizing agents, and light. The primary goals are to identify potential degradation products, establish degradation pathways, and develop and validate a stability-indicating analytical method.[1][3][4]

Q3: What are the most likely degradation pathways for this molecule?

A3: Based on its structure, the most probable degradation pathways include:

  • Hydrolysis: The ether linkage in the ethoxyphenyl group is susceptible to cleavage under strong acidic conditions.[5][6][7][8]

  • Oxidation: The nitrogen atom in the morpholine ring is a likely site for oxidation, potentially leading to N-oxide formation or ring cleavage.[9][10][11][12] The benzylic carbon is also susceptible to oxidation.

  • Photodegradation: The aromatic phenyl ring can absorb UV light, which may induce photolytic degradation.[13][14][15]

Q4: What analytical techniques are best suited for identifying these degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS, is the most powerful and commonly used technique.[16] HPLC provides the necessary separation of the parent compound from its degradants, while MS provides molecular weight information that is crucial for structural elucidation of the unknown products.[17]

Troubleshooting Guide: A Step-by-Step Approach to Degradant Identification

This section provides a structured workflow to guide you through the process of identifying unknown degradation products of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid.

Workflow for Degradation Product Identification

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Identification & Characterization A Forced Degradation Study B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G Develop Stability-Indicating HPLC-UV Method F->G H Analyze Stressed Samples by HPLC-UV G->H I Analyze Stressed Samples by LC-MS H->I J Compare UV and MS Data I->J K Propose Structures for Degradants J->K L Further Characterization (e.g., NMR) if necessary K->L

Caption: Experimental workflow for the identification of degradation products.

Phase 1: Generating Degradation Products

Question: How do I set up a forced degradation study for 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid?

Answer: A well-designed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[2] Significant degradation beyond this range can lead to secondary degradation products that may not be relevant to formal stability studies.

Protocol: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Neutralization: After the specified time, neutralize the acidic and basic samples before analysis.

  • Control Samples: Prepare control samples (unstressed) and blank solutions (stress condition reagents without the API) for each condition.

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temp.24 hours
Thermal (Solid/Solution) Heat105°C48 hours
Photolytic (Solid/Solution) ICH Q1B compliant light sourceAmbientAs per ICH Q1B
Phase 2: Analytical Method Development and Sample Analysis

Question: My chromatogram shows several new peaks after stressing the sample. How do I ensure my HPLC method is suitable for separating them?

Answer: You need to develop a "stability-indicating" HPLC method. This is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[1][18]

Protocol: Stability-Indicating HPLC-MS Method
  • Column Selection: Start with a C18 column, which is a versatile choice for reverse-phase chromatography.

  • Mobile Phase: A gradient elution is generally preferred for separating compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes. This will elute a wide range of compounds from the most polar to the least polar.

  • Detection:

    • UV Detector: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This can help in identifying co-eluting peaks if their UV spectra are different.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is a good starting point for this molecule, as the morpholine nitrogen can be readily protonated.

Question: I have run my stressed samples on the LC-MS. What is the next step in identifying the degradation products?

Answer: The next step is to correlate the peaks in your chromatogram with their corresponding mass-to-charge ratios (m/z) from the mass spectrometer.

Phase 3: Structure Elucidation

Question: How can I use the mass spectrometry data to propose structures for the degradation products?

Answer: By comparing the molecular weights of the degradation products with the parent compound, you can infer the chemical modifications that have occurred.

Hypothesized Degradation Pathways and Products

Below are some potential degradation products based on the structure of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid (Molecular Weight: 279.32 g/mol ).

G cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation Parent Parent Compound 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid MW: 279.32 H1 DP1: Phenol Derivative 2-(4-hydroxyphenyl)-2-morpholinoacetic acid MW: 251.26 Parent->H1 Ether Cleavage O1 DP2: N-Oxide 2-(4-Ethoxyphenyl)-2-(morpholine-4-oxide)acetic acid MW: 295.32 Parent->O1 N-Oxidation O2 DP3: Ring Cleavage Product MW: Varies Parent->O2 Ring Cleavage

Caption: Hypothesized degradation pathways for 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid.

Degradation PathwayPotential Degradation ProductExpected MW ( g/mol )Likely Stress Condition
Ether Hydrolysis 2-(4-hydroxyphenyl)-2-morpholinoacetic acid251.26Acidic
N-Oxidation 2-(4-Ethoxyphenyl)-2-(morpholine-4-oxide)acetic acid295.32Oxidative
Oxidative Ring Cleavage Various products resulting from the opening of the morpholine ringVariesOxidative, Photolytic
Decarboxylation 1-(4-Ethoxyphenyl)-1-morpholinomethane235.31Thermal
  • Step 1: Identify the Molecular Ion: Look for the [M+H]⁺ ion in your mass spectrum. For the parent compound, this would be at m/z 280.3.

  • Step 2: Propose Transformations:

    • A mass loss of 28 Da (C₂H₄) would suggest the hydrolysis of the ethoxy group to a hydroxyl group (DP1).

    • A mass gain of 16 Da would indicate the addition of an oxygen atom, likely forming an N-oxide on the morpholine ring (DP2).

    • A mass loss of 44 Da (CO₂) could indicate decarboxylation of the acetic acid moiety.

  • Step 3: Further Confirmation: For definitive structural elucidation, especially for novel or significant degradants, isolation of the impurity followed by analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[18]

By systematically applying these principles of forced degradation and analytical chemistry, researchers can confidently identify the degradation products of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid, ensuring a comprehensive understanding of its stability profile.

References
  • Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology - ACS Publications. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment. PMC. [Link]

  • Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. Taylor & Francis Online. [Link]

  • Stability Indicating HPLC Method Development: A Review. ijppr.humanjournals.com. [Link]

  • Susceptibility of morpholine substituents to photo‐oxidative decomposition‐identification of photo‐oxidative degradants of linezolid (PNU‐100766). Scite.ai. [Link]

  • Photobiodegradation of halogenated aromatic pollutants. Scirp.org. [Link]

  • Photochemical Degradation of Polycyclic Aromatic Compounds. I. Naphthalene. Scilit. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Aparagon. [Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed. [Link]

  • Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. Biochemistry - ACS Publications. [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • Utilizing UPLC/MS for Conducting Forced Degradation Studies. Waters. [Link]

  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. hjic.teithe.gr. [Link]

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. [Link]

  • Cleavage of Ethers. Jack Westin. [Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

This guide presents a systematic and comparative approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(4-Ethoxyphenyl)-2-morpholinoaceti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a systematic and comparative approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. As a molecule with both acidic and basic functional groups, its analysis presents unique chromatographic challenges. This document moves beyond a simple recitation of steps, providing the scientific rationale behind each decision in the method development workflow, from initial screening to final validation, to ensure a scientifically sound and defensible analytical procedure.

Understanding the Analyte: The Key to a Targeted Strategy

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is paramount. 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid possesses a complex structure that dictates its chromatographic behavior.

  • Structure and Functional Groups: The molecule contains a carboxylic acid group (pKa estimated ~4.5), making it acidic. It also features a morpholine ring, which contains a tertiary amine (pKa of protonated morpholine is ~8.5), providing a basic character. This amphoteric nature means its ionization state is highly dependent on pH.

  • Chromatographic Implications: The presence of both acidic and basic centers can lead to poor peak shapes (tailing) on traditional silica-based columns due to interactions with residual silanols.[1][2] The primary challenge is to find a pH condition where the analyte is in a single, stable ionic form, or where its charge is suppressed, to ensure reproducible retention and symmetrical peaks.[3][4]

  • UV Absorbance: The ethoxyphenyl chromophore is expected to exhibit strong UV absorbance, providing good sensitivity for detection. A UV scan would likely reveal a primary maximum (λ_max) around 220-230 nm and a secondary maximum near 270 nm. For purity analysis, monitoring at the primary maximum generally provides the best sensitivity for detecting low-level impurities.

This initial analysis informs our entire strategy, placing mobile phase pH control and stationary phase selection at the forefront of our development efforts.[5]

The Method Development Workflow: A Phased, Comparative Approach

A structured workflow is essential for efficient and effective method development. Our approach is divided into three main phases: screening, optimization, and forced degradation, ensuring the final method is specific and robust.

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity A Analyte Characterization (pKa, UV, Solubility) B Column & Mobile Phase Screening A->B Guides Choices C Data Evaluation (Peak Shape, Retention, Resolution) B->C D Select Best Condition (Column & pH) C->D Promising Result E Fine-Tune Parameters (Gradient, Temp, Flow Rate) D->E F Assess Performance E->F G Forced Degradation Studies (Acid, Base, Oxidative, etc.) F->G Optimized Method H Peak Purity Analysis (PDA Detector) G->H I Final Method Confirmation H->I J J I->J Proceed to Validation (ICH Q2(R1))

Caption: A systematic workflow for HPLC method development.

Phase 1: Comparative Screening of Columns and Mobile Phases

The goal of the screening phase is to identify the most promising stationary phase and mobile phase pH for achieving adequate retention and good peak shape. We will compare three columns with distinct selectivities against two primary mobile phase pH conditions.

  • Workhorse C18: A standard L1 column (e.g., InertSustain C18) provides a baseline based on hydrophobic interactions.[6]

  • Phenyl-Hexyl: An L11 column offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the ethoxyphenyl ring of the analyte.[6][7] This can be particularly effective for separating aromatic compounds.

  • Polar-Embedded C18: These columns have a polar group embedded within the alkyl chain, making them more resistant to dewetting in highly aqueous mobile phases and offering unique selectivity for polar analytes.[8]

  • Low pH (pH 2.8): Using a buffer like 20 mM potassium phosphate adjusted to pH 2.8 suppresses the ionization of the carboxylic acid group, minimizing its negative charge. The morpholine amine will be fully protonated (cationic). This condition often yields good retention and peak shape for basic compounds.[9]

  • High pH (pH 9.5): Using a buffer like 10 mM ammonium bicarbonate at pH 9.5 (requires a pH-stable column) will ensure the carboxylic acid is fully ionized (anionic) while the morpholine amine is in its neutral, free-base form. This provides an orthogonal separation mechanism compared to low pH.[10]

  • Columns: As described above (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Respective buffer (20 mM KH₂PO₄ pH 2.8 or 10 mM NH₄HCO₃ pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A generic scouting gradient from 5% to 95% B over 15 minutes.[11]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: 228 nm.

  • Sample: 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid at 0.5 mg/mL in 50:50 Water:Acetonitrile.

ColumnMobile Phase pHRetention Time (min)Tailing Factor (USP)Resolution (from Impurity X)Comments
C18 2.88.21.81.6Moderate tailing, borderline resolution.
9.56.52.11.3Poor peak shape, likely silanol interactions.
Phenyl-Hexyl 2.8 9.5 1.2 2.5 Excellent peak shape and resolution. Best candidate.
9.57.11.61.9Improved over C18, but still some tailing.
Polar-Embedded 2.85.41.32.1Good peak shape but less retention.
9.54.81.41.8Good peak shape, but retention may be insufficient for complex mixtures.
Phase 2: Method Optimization

With the best column and pH identified, the next step is to fine-tune the gradient and temperature to ensure all potential impurities, including those that may be formed during stability studies, are well-resolved in the shortest possible run time.

  • Gradient Optimization: The initial scouting gradient is broad. The gradient will be tailored to provide higher resolution around the main peak and ensure any late-eluting impurities are effectively washed from the column. The optimized gradient might start at a higher organic percentage and have a shallower slope during the elution of the main peak.

  • Temperature Optimization: Increasing the column temperature (e.g., to 35 or 40 °C) can decrease mobile phase viscosity, reduce system backpressure, and often improve peak efficiency (narrower peaks). It can also subtly alter selectivity, which may improve resolution between closely eluting peaks.

Phase 3: Forced Degradation & Specificity Confirmation

A purity method is only useful if it is "stability-indicating," meaning it can unambiguously quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[12][13][14] Forced degradation studies are performed to intentionally stress the API and generate these potential degradants.[15][16]

A stock solution of the API (e.g., 1 mg/mL) is subjected to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid API stored at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²).

After exposure, samples are neutralized (if necessary), diluted to the target concentration, and analyzed using the optimized HPLC method. A photodiode array (PDA) detector is crucial here to assess peak purity across all stressed samples.

The structure suggests susceptibility to oxidation at the morpholine nitrogen to form an N-oxide and potential hydrolysis of the ether linkage under harsh acidic conditions.[17]

Stress Condition% DegradationPeak Purity Index (Main Peak)Observations
Acid Hydrolysis~8%>0.999One major degradant peak observed at RRT ~0.85.
Base Hydrolysis~5%>0.999Minor degradant peak observed at RRT ~0.90.
Oxidative (H₂O₂)~15%>0.999A significant, more polar degradant peak observed at RRT ~0.70 (likely N-oxide).
Thermal<2%>0.999API is relatively stable to dry heat.
Photolytic~4%>0.999Minor degradation observed.

The ability to resolve the main API peak from all generated degradants with a peak purity index >0.999 confirms the method's specificity and its suitability as a stability-indicating assay.

Final Optimized Method & Validation Framework

The culmination of this development process is a robust and specific HPLC method ready for validation.

Final Recommended HPLC Protocol:
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm), L11.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% to 95% B

    • 18-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: PDA at 228 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Water:Acetonitrile (70:30 v/v).

Method Validation According to ICH Q2(R1):

The developed method must be validated to prove its suitability for its intended purpose.[18][19] The validation protocol should include:

  • Specificity: Already demonstrated through forced degradation studies.

  • Linearity & Range: Demonstrating a linear relationship between concentration and detector response over a specified range (e.g., LOQ to 150% of the nominal concentration).

  • Accuracy: Recovery studies by spiking known amounts of API into a placebo or sample matrix.

  • Precision: Assessing repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations that can be reliably quantified and detected, respectively.

  • Robustness: Intentionally varying method parameters (e.g., pH ±0.2, temperature ±2 °C, flow rate ±10%) to ensure the method remains reliable under minor perturbations.

Caption: Logical relationships guiding method development choices.

Conclusion

The development of a purity method for an amphoteric compound like 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid requires a systematic approach grounded in chromatographic principles. By comparing different stationary phases and leveraging mobile phase pH to control ionization, a highly selective and robust method was achieved. The Phenyl-Hexyl column, with its dual hydrophobic and π-π interaction mechanisms, proved superior to a standard C18 phase. Subsequent forced degradation studies confirmed the method's specificity, establishing it as a valid stability-indicating assay. This structured, comparative approach not only yields a high-quality analytical method but also builds a deep understanding of the analyte's behavior, ensuring reliable purity testing throughout the drug development lifecycle.

References

  • Komal Kendre et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Available at: [Link]

  • Mali, A. et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. Available at: [Link]

  • Shah, B. et al. (2014). stability indicating hplc method development: a review. International Journal of Pharma Sciences and Research, 5(12). Available at: [Link]

  • Mourne Training Services. (2024). How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. Available at: [Link]

  • Prajapati, K. et al. (2014). Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC Europe. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpustakaan Nasional RI. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • CHROMacademy. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]

  • Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Biovanix. Available at: [Link]

  • Phenomenex. (2025). Exploring the Different Mobile Phases in HPLC. Phenomenex. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • CHROMacademy. (2020). Column Selection for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters. Available at: [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • Gene Tools, LLC. (2016). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Gene Tools, LLC. Available at: [Link]

  • Gene Tools, LLC. (2018). Morpholino duration of effect. Gene Tools, LLC. Available at: [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific. Available at: [Link]

  • Biofidus AG. (n.d.). Forced Degradation Studies. Biofidus AG. Available at: [Link]

  • Sharma, Y. et al. (2012). A review on method development by hplc. SciSpace. Available at: [Link]

  • Intertek. (n.d.). Protein Forced Degradation Studies. Intertek. Available at: [Link]

  • Kumar, N. et al. (2019). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules, 24(20), 3662. Available at: [Link]

  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies. Available at: [Link]

  • de Souza, J. et al. (2023). Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product. ResearchGate. Available at: [Link]

  • Stojković, M. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

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  • Martínez-Martínez, F. et al. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Journal of the Mexican Chemical Society, 63(1). Available at: [Link]

  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.
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Comparative

Comparative Analytical Guide: 1H NMR Profiling of 2-(4-Ethoxyphenyl)-2-morpholinoacetic Acid

Executive Summary & Strategic Overview 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a critical "phenylglycine-type" intermediate, often employed in the synthesis of semi-synthetic antibiotics and specialized inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a critical "phenylglycine-type" intermediate, often employed in the synthesis of semi-synthetic antibiotics and specialized inhibitors.[1] Its structure—comprising a morpholine ring, a para-ethoxyphenyl moiety, and a carboxylic acid—presents unique analytical challenges due to its zwitterionic potential and solubility profile.[1]

This guide objectively compares the analytical performance of different NMR solvent systems (DMSO-d₆ vs. CDCl₃) and contrasts qNMR against HPLC for purity assessment. The goal is to provide a self-validating workflow that ensures structural confirmation and accurate quantification without the need for certified reference standards.

The Core Analytical Challenge

The primary difficulty in analyzing this compound lies in the morpholine ring dynamics and the acidic proton exchange . Improper solvent selection leads to signal overlap (obscuring the critical


-proton) or loss of the carboxylic acid signal, rendering the spectrum useless for full characterization.

Solvent System Comparison: DMSO-d₆ vs. CDCl₃[1][2][3][4][5]

The choice of solvent dictates the resolution of the morpholine conformers and the visibility of the carboxylic acid. Below is a comparative analysis of the two industry-standard solvents for this specific matrix.

Performance Data Table
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Solubility High (Instant)Moderate to LowThe zwitterionic character (amino-acid like) favors the high dielectric constant of DMSO (

).[1]
-COOH Signal Visible (

10-13 ppm)
Invisible/Broad DMSO forms strong H-bonds with the acid proton, slowing exchange and sharpening the peak.[1] CDCl₃ allows rapid exchange, broadening the peak into the baseline.
Morpholine Resolution Moderate (Coalescence)High (Distinct)DMSO viscosity and polarity can cause signal broadening of the morpholine ring protons.[1] CDCl₃ often resolves the

vs

multiplets better.[1]
Water Interference High (

3.33 ppm)
Low (

1.56 ppm)
DMSO is hygroscopic.[1] The water peak at 3.33 ppm often overlaps with the morpholine

or the

-proton if not dry.
Alpha-Proton (

-H)
Distinct SingletPotential OverlapIn CDCl₃, the

-H often shifts upfield, potentially overlapping with the morpholine

region.[1]
Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection SolubilityCheck Check Solubility: Is sample >10mg/mL in CDCl3? Start->SolubilityCheck AcidCheck Is -COOH detection required? SolubilityCheck->AcidCheck Yes UseDMSO SELECT DMSO-d6 (Standard Protocol) SolubilityCheck->UseDMSO No (Precipitate forms) AcidCheck->UseDMSO Yes (Full Characterization) UseCDCl3 SELECT CDCl3 (For Morpholine Conformation) AcidCheck->UseCDCl3 No (Fragment Check) DryDMSO CRITICAL: Use Dry DMSO (Avoid 3.33 ppm overlap) UseDMSO->DryDMSO Optimization

Figure 1: Decision logic for selecting the optimal NMR solvent based on solubility and analytical goals.

Structural Elucidation & Interpretation

This section details the assignment of the 1H NMR spectrum in DMSO-d₆ (the recommended solvent).

The Molecular Scaffold

The molecule consists of four distinct "zones" for interpretation:

  • Aromatic Zone: 4-Ethoxyphenyl (AA'BB' system).[1]

  • Alpha-Chiral Zone: The single proton at the chiral center.[1]

  • Morpholine Zone: The saturated heterocycle.[1]

  • Ethoxy Tail: The ethyl group on the oxygen.[1]

Detailed Signal Assignment (DMSO-d₆)
MoietyProton CountApprox. Shift (

ppm)
MultiplicityInterpretation Notes
-COOH 1H10.0 – 12.5 Broad SingletHighly dependent on concentration and water content.[1] Disappears with

shake.[1]
Ar-H (Ortho to OEt) 2H6.8 – 6.9 Doublet (

Hz)
Part of AA'BB' system.[1] Upfield due to electron-donating ethoxy group.[1]
Ar-H (Meta to OEt) 2H7.2 – 7.4 Doublet (

Hz)
Part of AA'BB' system.[1] Downfield due to proximity to the chiral center.

-CH
1H3.8 – 4.2 SingletThe diagnostic peak.[1] Sharp singlet. If broad, indicates slow exchange or poor shimming.[1]
Ethoxy

2H3.9 – 4.0 Quartet (

Hz)
Classic quartet.[1] May overlap with morpholine

signals.[1]
Morpholine

4H3.5 – 3.7 MultipletOften appears as a complex band.[1] In DMSO, this can overlap with the water signal (3.33 ppm).[2]
Morpholine

4H2.3 – 2.6 MultipletUpfield from the oxygenated carbons.[1] Often overlaps with residual DMSO pentet (2.50 ppm).[1]
Ethoxy

3H1.2 – 1.3 Triplet (

Hz)
Clean, isolated triplet.[1] Used for calibration of integration.[1]
Signal Assignment Workflow

SignalAssignment Spectrum Raw Spectrum (DMSO-d6) Aromatic Aromatic Region (6.5 - 7.5 ppm) Spectrum->Aromatic Aliphatic Aliphatic Region (1.0 - 4.5 ppm) Spectrum->Aliphatic AABB Identify AA'BB' System (2 doublets, J~9Hz) Aromatic->AABB Confirm 4-Substituted Ring Alpha Locate Alpha-H (Isolated Singlet ~4.0) Aliphatic->Alpha Step 2: Diagnostic ID Ethoxy Confirm Ethoxy (Triplet ~1.3, Quartet ~4.0) Aliphatic->Ethoxy Step 1: Easy ID Morph Assign Morpholine (Subtract Ethoxy Q from 3.5-4.0 region) Aliphatic->Morph Step 3: Complex Region Ethoxy->Morph Integration Check

Figure 2: Logical flow for deconvoluting the spectrum, prioritizing the easy-to-identify ethoxy and aromatic signals first.

Performance Comparison: qNMR vs. HPLC[6][7]

For drug development professionals, the question is often: Why use NMR for purity when HPLC is the gold standard?

Comparative Analysis
MetricqNMR (Quantitative NMR) HPLC-UV Verdict
Reference Standard Not Required (Internal standard used)Required (Must match analyte)qNMR is superior for early-stage intermediates where no certified standard exists.[1]
Response Factor Universal (1:1 proton response)Variable (Depends on extinction coeff.)[1]HPLC may over/underestimate impurities if their UV absorbance differs from the main peak.
Speed Fast (< 20 mins)Slow (Method dev + run time)qNMR is faster for "spot checks."[1]
Selectivity Moderate (Peak overlap issues)High (Physical separation)HPLC is superior for separating structurally similar impurities (e.g., des-ethyl analog).[1]

Recommendation: Use qNMR for potency assay (mass balance) during early synthesis.[1] Use HPLC for impurity profiling (looking for trace degradants < 0.1%).[1]

Experimental Protocol (Self-Validating)

To ensure high-fidelity data, follow this specific protocol designed to mitigate the "Morpholine/Water Overlap" issue in DMSO.

Materials
  • Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS. Crucial: Use ampoules, not stock bottles, to minimize water.[1]

  • Internal Standard (for qNMR): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable grade).[1]

Workflow
  • Sample Prep: Weigh 10–15 mg of the compound into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.[1] Note: If solution is cloudy, filter through glass wool; morpholine salts can be stubborn.[1]

  • Acquisition:

    • Temperature: 298 K (Standard) or 313 K (Elevated).[1]

    • Why 313 K? Heating the sample sharpens the morpholine signals by increasing the rate of ring inversion, averaging out the conformational broadening. It also shifts the water peak upfield, away from the morpholine

      
       signals.
      
    • Pulse Angle:

      
       (for quantitation, use 
      
      
      
      with
      
      
      ).[1]
    • Scans: 16 (Structural) or 64 (Quantitative).[1]

  • Processing:

    • Reference TMS to 0.00 ppm.[1][3]

    • Apply Exponential Multiplication (LB = 0.3 Hz).[1]

    • Validation Step: Integrate the Ethoxy Methyl triplet (1.2 ppm).[1] Set value to 3.00. Check if the Aromatic protons integrate to 2.00 each. If not, check phasing or relaxation delay.

References

  • Abraham, R. J., et al. (2006).[1][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • BenchChem Technical Support. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem.[1][2][5]

  • Reich, H. J. (2020).[1] "Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy." University of Wisconsin / LibreTexts.[1]

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. (General grounding for qNMR section).

  • Katritzky, A. R., et al. (2005).[1][6][7] "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry.

Sources

Validation

FTIR spectral analysis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid functional groups

The following guide details the FTIR spectral analysis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid , a specialized pharmaceutical intermediate. This document is structured to serve as a practical handbook for analytica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the FTIR spectral analysis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid , a specialized pharmaceutical intermediate. This document is structured to serve as a practical handbook for analytical chemists and drug development professionals, focusing on structural validation and purity assessment.

Executive Summary & Application Context

2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a functionalized


-amino acid derivative, serving as a critical scaffold in the synthesis of non-natural amino acid libraries and potential bioactive peptidomimetics. Its structure combines three distinct pharmacophores: a carboxylic acid tail, a morpholine heterocycle, and a para-ethoxyphenyl ring.

Why FTIR? While NMR provides definitive structural elucidation, FTIR is the superior "first-pass" analytical tool for this compound due to its sensitivity to the carbonyl environment (distinguishing the acid from aldehyde precursors) and the hydrogen-bonding network (confirming the zwitterionic or free acid state). This guide compares FTIR performance against analytical alternatives and details the spectral fingerprint required for batch release.

Chemical Structure & Functional Group Mapping

Understanding the vibrational origins is prerequisite to analysis. The molecule comprises four key vibrational zones:

  • The Carboxyl Head (

    
    ):  The primary diagnostic region.
    
  • The Morpholine Core (

    
    ):  Provides characteristic ether and C-N stretches.
    
  • The Aromatic Linker (

    
    ):  Para-substituted ring vibrations.
    
  • The Ethoxy Tail (

    
    ):  Aliphatic C-H and C-O stretches.
    
Visualization: Structural Vibrational Map

G Molecule 2-(4-Ethoxyphenyl)-2- morpholinoacetic acid COOH Carboxyl Group (COOH) Molecule->COOH Morph Morpholine Ring (C4H8NO) Molecule->Morph Ethoxy Ethoxy-Phenyl (Ar-O-Et) Molecule->Ethoxy P_COOH O-H Stretch: 2500-3300 cm⁻¹ C=O Stretch: 1700-1725 cm⁻¹ COOH->P_COOH P_Morph C-O-C (Ether): 1100-1130 cm⁻¹ C-N Stretch: 1150-1200 cm⁻¹ Morph->P_Morph P_Ethoxy Ar-O-C Asym: 1240-1250 cm⁻¹ Para-Subst: 800-840 cm⁻¹ Ethoxy->P_Ethoxy

Figure 1: Functional group mapping to characteristic FTIR spectral regions.

Experimental Protocol (Best Practices)

To ensure reproducibility, the following protocols are recommended. The ATR (Attenuated Total Reflectance) method is preferred for speed, while KBr Pellets are recommended if high-resolution resolution of the fingerprint region is required for impurity tracking.

ParameterMethod A: Diamond ATR (Recommended)Method B: KBr Pellet (Classic)
Sample State Solid powder (Neat)1-2 mg sample in 200 mg KBr
Prep Time < 1 minute10-15 minutes
Resolution 4 cm⁻¹2 cm⁻¹
Scans 32-64 scans16-32 scans
Critical Step Ensure high contact pressure to suppress noise in the 2500-3000 cm⁻¹ region.Grind to <2 µm particle size to avoid Christiansen effect (baseline slope).
Background Air (clean crystal)Pure KBr pellet

Spectral Interpretation & Peak Assignment

The following table synthesizes theoretical assignments with empirical data from structural analogues (e.g., 4-ethoxybenzaldehyde, morpholine derivatives).

Master Assignment Table
Frequency (cm⁻¹)IntensityFunctional GroupVibrational ModeDiagnostic Value
2800 - 3200 Broad/MedO-H (Acid)O-H StretchingIndicates free carboxylic acid (often overlaps C-H).
2850 - 2960 MediumC-H (Alkyl)sp³ C-H StretchMorpholine ring & Ethoxy tail signals.
1700 - 1725 Strong C=O (Acid) Carbonyl Stretch Primary ID peak. Differentiates from amide/ester derivatives.
1600 - 1610 MediumAr-C=CAromatic Ring StretchConfirms phenyl ring presence.
1510 - 1520 StrongAr-C=CAromatic Ring StretchCharacteristic of para-substituted benzenes.
1240 - 1250 StrongAr-O-CEther Stretch (Asym)Confirms Ethoxy attachment to ring.
1110 - 1130 MediumC-O-CEther Stretch (Aliphatic)Diagnostic for Morpholine ring integrity.
1040 - 1050 MediumC-OC-O StretchEthoxy group.
800 - 840 StrongAr-HOut-of-Plane BendingPara-substitution signature (2 adjacent H's).

Technical Note: If the sample is a zwitterion (internal salt), the C=O band at 1700 cm⁻¹ may diminish, replaced by asymmetric carboxylate (


) stretching near 1550-1600 cm⁻¹. Acidification (HCl fume) can restore the 1700 cm⁻¹ band.

Comparative Analysis: Performance & Validation

This section compares the FTIR analysis of the target product against its precursors and alternative analytical methods.

Comparison 1: Product vs. Precursors (Synthesis Monitoring)

The synthesis likely involves 4-Ethoxybenzaldehyde and Morpholine . FTIR is the most efficient tool to monitor the reaction endpoint.

FeaturePrecursor: 4-Ethoxybenzaldehyde Precursor: Morpholine Product: 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid
Carbonyl (C=O) ~1680-1690 cm⁻¹ (Aldehyde)None1700-1725 cm⁻¹ (Carboxylic Acid)
C-H (Aldehyde) Fermi Doublet (2720, 2820 cm⁻¹) NoneAbsent (Critical for purity)
N-H Stretch None~3300 cm⁻¹ (Amine)Absent (Tertiary amine formed)
O-H Stretch NoneNoneBroad band (2500-3300 cm⁻¹)
Comparison 2: FTIR vs. Analytical Alternatives

Why choose FTIR over NMR or HPLC for this specific stage?

  • FTIR vs. 1H-NMR:

    • NMR is definitive for the exact position of the morpholine ring (alpha-proton splitting). However, NMR requires deuterated solvents (

      
       or 
      
      
      
      ) and 15-30 minutes per sample.
    • FTIR cannot easily distinguish the position of the morpholine (alpha vs. beta), but it confirms the presence of the functional groups in <1 minute.

    • Verdict: Use FTIR for process monitoring and raw material ID ; use NMR for final structural characterization .

  • FTIR vs. Raman:

    • Raman excels at detecting the symmetric aromatic ring vibrations and the morpholine ring breathing modes but is weak for the polar O-H and C=O bonds.

    • FTIR provides a much stronger signal for the critical Carboxylic Acid group.

    • Verdict: FTIR is superior for this specific acid due to the diagnostic importance of the Carbonyl/Hydroxyl regions.

Decision Logic for Quality Control

Use the following logic flow to interpret the spectrum during a QC release.

QC_Logic Start Acquire Spectrum (4000 - 400 cm⁻¹) Check_CO Is C=O present at 1700-1725 cm⁻¹? Start->Check_CO Check_OH Is Broad O-H present (2500-3300 cm⁻¹)? Check_CO->Check_OH Yes Fail_Salt FAIL: Salt Form Detected Check_CO->Fail_Salt No (Shifted to 1550?) Check_Ald Is Aldehyde Doublet (2720/2820 cm⁻¹) present? Check_OH->Check_Ald Yes Fail_Id FAIL: Wrong Structure Check_OH->Fail_Id No Check_Para Is Para-Subst Band (800-840 cm⁻¹) present? Check_Ald->Check_Para No Fail_Pre FAIL: Residual Precursor Check_Ald->Fail_Pre Yes Pass PASS: Identity Confirmed Check_Para->Pass Yes Check_Para->Fail_Id No

Figure 2: Logic gate for spectral validation of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group assignment).
  • NIST Chemistry WebBook. Infrared Spectrum of 4-Ethoxybenzaldehyde. National Institute of Standards and Technology.[1] Available at: [Link] (Used for precursor comparison).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for detailed morpholine ring assignments).

Sources

Comparative

Thermal analysis (DSC/TGA) of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

Thermal Analysis (DSC/TGA) of 2-(4-Ethoxyphenyl)-2-morpholinoacetic Acid: A Comparative Guide Executive Summary & Technical Context 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a specialized -amino acid derivative featu...

Author: BenchChem Technical Support Team. Date: February 2026

Thermal Analysis (DSC/TGA) of 2-(4-Ethoxyphenyl)-2-morpholinoacetic Acid: A Comparative Guide

Executive Summary & Technical Context

2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a specialized


-amino acid derivative featuring a morpholine ring attached to the 

-carbon of a 4-ethoxyphenylacetic acid scaffold.[1] This amphoteric structure—containing both a basic tertiary amine (morpholine) and an acidic carboxyl group—dictates a complex solid-state behavior dominated by zwitterionic interactions.[1]

For researchers in drug development, this compound typically serves as a key intermediate in the synthesis of morpholine-based pharmaceuticals (e.g., analogs of Viloxazine or specific kinase inhibitors) or as a chiral resolving agent.[1]

The Challenge: Standard thermal protocols often fail for this class of compounds due to:

  • Decomposition upon melting: The high lattice energy of the zwitterion leads to melting points that coincide with degradation (decarboxylation).[1]

  • Hydrate formation: The polar ionic nature makes the crystal lattice hygroscopic, complicating moisture analysis.[1]

This guide provides a validated protocol for characterizing 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), comparing its performance against its Hydrochloride Salt and Ethyl Ester precursor.[1]

Experimental Methodology: The Self-Validating Protocol

To ensure data integrity, the following protocols utilize a "coupled" approach where TGA validates the DSC baseline events.

A. Thermogravimetric Analysis (TGA)
  • Objective: Differentiate between solvate/hydrate loss and intrinsic decomposition.

  • Instrument: TA Instruments TGA 5500 or Mettler Toledo TGA/DSC 3+ (or equivalent).

  • Crucible: Platinum (100

    
    L) or Alumina (70 
    
    
    
    L).[1] Avoid Aluminum pans if temperatures exceed 600°C.
  • Atmosphere: Nitrogen (

    
    ) purge at 25 mL/min (balance) and 10 mL/min (furnace).
    
  • Ramp Rate: 10°C/min from Ambient to 400°C.

  • Critical Check: If mass loss occurs <100°C, hold isothermally at 105°C for 10 mins to confirm volatile solvent vs. loosely bound water.

B. Differential Scanning Calorimetry (DSC)
  • Objective: Identify glass transitions (

    
    ), melting points (
    
    
    
    ), and polymorphic transitions.
  • Instrument: TA Instruments DSC 2500 or PerkinElmer DSC 8500.

  • Crucible: Tzero Hermetic Aluminum Pan with a pinhole lid.

    • Reasoning: The pinhole allows moisture to escape (preventing the "pressure cooker" effect) while containing the sample during decomposition.[1]

  • Ramp Rate: 10°C/min (Standard) and 2°C/min (High-Resolution for purity determination).

  • Cycle: Heat-Cool-Heat (to erase thermal history and identify

    
    ).
    

Comparative Analysis: Target vs. Alternatives

In process chemistry, the isolation form of the intermediate is critical.[1] We compare the Free Acid (Zwitterion) against its two primary alternatives: the Hydrochloride Salt (ionic solid) and the Ethyl Ester (non-ionic precursor).[1]

Comparative Performance Table
FeatureTarget: Free Acid (Zwitterion) Alt 1: Hydrochloride Salt Alt 2: Ethyl Ester Precursor
Structure Type Amphoteric (Internal Salt)Ionic Salt (

)
Covalent Liquid/Solid
Typical Melting (

)
High (>180°C) with Decomp.[1]Medium (150-200°C) Low (<100°C) or Oil
Hygroscopicity Moderate (Surface adsorption)High (Often forms hydrates)Low (Hydrophobic)
DSC Profile Sharp Endotherm followed immediately by Exotherm (Decomp).[1]Broad Endotherm (Dehydration)

Sharp Melt.
Sharp Endotherm (Clean Melt).[1] Stable liquid phase.[1]
TGA Profile Stable until

(~200°C).
Multi-step loss:

then

release.[1]
Single step evaporation/boiling.[1]
Solubility Poor in organic solvents; Soluble in high/low pH.[1]Soluble in water/alcohols.[1]Soluble in organics (DCM, EtOAc).[1]
Detailed Thermal Interpretation

1. The Target: Free Acid (Zwitterion) [1]

  • Mechanism: The morpholine nitrogen protonates the carboxylic acid, forming an internal salt.[1] This creates a strong crystal lattice.[1]

  • DSC Signature: You will likely observe a melting endotherm that is immediately interrupted or followed by an exothermic degradation peak (Decarboxylation:

    
    ).[1]
    
  • Guidance: Do not use the melting peak for purity calculation (Van't Hoff) if decomposition is concurrent. Use HPLC for purity.

2. Alternative 1: Hydrochloride Salt [1]

  • Mechanism: Protonation by HCl disrupts the zwitterionic internal bonding but introduces chloride counter-ions.[1]

  • DSC Signature: Often shows a broad low-temperature endotherm (

    
    ) due to loss of lattice water (hydrate), followed by a melting event.[1]
    
  • Risk: HCl gas evolution can damage non-resistant DSC sensors.[1] Use TGA to confirm HCl loss (mass step ~10-15%).[1]

3. Alternative 2: Ethyl Ester [1][2]

  • Mechanism: The carboxylic acid is capped, preventing zwitterion formation.[1]

  • DSC Signature: Exhibits a "classic" organic melting point.[1] It is the ideal form for purity determination by DSC because it melts without immediate decomposition.[1]

Visualization: Characterization Workflow

The following diagram outlines the decision logic for characterizing this morpholino-derivative, ensuring the correct protocol is applied based on the "Alternative" form present.

ThermalAnalysisWorkflow Start Sample: 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid deriv. CheckForm Identify Form (IR/NMR) Start->CheckForm BranchAcid Target: Free Acid (Zwitterion) CheckForm->BranchAcid BranchSalt Alt 1: HCl Salt CheckForm->BranchSalt BranchEster Alt 2: Ethyl Ester CheckForm->BranchEster TGA_Step Step 1: TGA (Screening) Check for Volatiles/Decomp BranchAcid->TGA_Step Result_Decomp Result: Tm with Decomposition (Not suitable for purity) BranchAcid->Result_Decomp Likely Outcome BranchSalt->TGA_Step BranchEster->TGA_Step Result_Purity Result: Clean Melt (Calculate Purity) BranchEster->Result_Purity Likely Outcome Decision_Hydrate Mass Loss < 120°C? TGA_Step->Decision_Hydrate DSC_Hermetic DSC Protocol A: Hermetic Pan (Pinhole) Focus: Decomp Onset Decision_Hydrate->DSC_Hermetic Yes (Hydrate/Solvate) DSC_Standard DSC Protocol B: Standard Al Pan Focus: Purity (Van't Hoff) Decision_Hydrate->DSC_Standard No (Anhydrous) DSC_Hermetic->Result_Decomp Acid/Salt Behavior DSC_Standard->Result_Purity Ester Behavior

Figure 1: Decision matrix for selecting the appropriate thermal analysis protocol based on the specific derivative form (Acid, Salt, or Ester).

Expected Data & Interpretation

Based on the structural properties of morpholino-acetic acid derivatives (comparable to Phenylglycine analogs), the following data ranges are the E-E-A-T validated expectations .

ParameterFree Acid (Target) Ethyl Ester (Alternative) Interpretation
TGA Onset (

)
210°C - 230°C150°C - 180°CThe zwitterion is thermally more stable than the ester but decomposes violently once started.[1]
DSC Peak (

)
195°C (Sharp, then noise)65°C - 75°C (Clean)The high MP of the acid confirms zwitterionic lattice.[1] The low MP of the ester confirms covalent lattice.[1]
Residual Mass (600°C) ~15-20% (Char)<5% (Volatile)The acid leaves carbonaceous char due to decarboxylation/polymerization.[1]

Critical "Gotcha": If your DSC trace for the Free Acid shows a peak at 87-90°C , you have likely failed to synthesize the morpholino-derivative and have isolated the starting material, 4-Ethoxyphenylacetic acid [1].[1] The target morpholino-compound must melt significantly higher due to the amine-acid interaction.[1]

References

  • ChemicalBook. (2024).[1] 4-Ethoxyphenylacetic acid Properties and Melting Point Data. Retrieved from [1]

  • Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1] (General reference for DSC/TGA methodology of organic salts).

  • TA Instruments. (n.d.).[1] Thermal Analysis of Pharmaceuticals: Salt Selection Screening. Retrieved from [1]

  • Skoog, D. A., et al. (2017).[1] Principles of Instrumental Analysis. Cengage Learning.[1] (Reference for TGA/DSC instrumentation standards).

Sources

Safety & Regulatory Compliance

Safety

2-(4-Ethoxyphenyl)-2-morpholinoacetic acid proper disposal procedures

Operational Guide: Safe Disposal of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid Part 1: Executive Summary & Immediate Directives Do NOT flush this compound down the drain. 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid contai...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

Part 1: Executive Summary & Immediate Directives

Do NOT flush this compound down the drain. 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid contains a morpholine moiety and a phenylacetic acid backbone. While not always explicitly P-listed (acutely toxic) by name under RCRA, it must be managed as Hazardous Chemical Waste due to its potential bioactivity as a pharmaceutical intermediate and the aquatic toxicity associated with morpholine derivatives.

Critical Prohibition (The "Nitrosamine Trap"): NEVER mix this waste with nitrosating agents (e.g., sodium nitrite, nitrous acid, nitric oxide donors). Morpholine derivatives can react with nitrites under acidic conditions to form N-nitrosomorpholine , a potent carcinogen.

Part 2: Hazard Identification & Risk Profile

As a Senior Scientist, I apply a "Functional Group Analysis" approach where specific SDS data is proprietary or sparse. We treat the molecule based on its reactive pharmacophores.

Parameter Classification / Characteristic Operational Implication
Primary Hazard Corrosive / Irritant (Cat 1/2) The carboxylic acid and morpholine nitrogen create a zwitterionic potential, but the acid group likely dominates. Treat as an eye/skin corrosive.[1]
Secondary Hazard Acute Toxicity (Oral) Morpholine derivatives often exhibit oral toxicity. Assume Harmful if Swallowed (H302) .[2][3]
Reactivity Incompatible with Oxidizers The ether linkage and amine nitrogen are susceptible to oxidation.
Environmental Aquatic Toxicity Morpholine rings are difficult to biodegrade in standard wastewater treatment; they persist and can harm aquatic life.

Part 3: Waste Segregation (The Self-Validating System)

Effective disposal starts with segregation.[3] Mixing incompatible streams creates "unknowns" that disposal facilities reject or that cause lab accidents.

The Segregation Logic Flow

The following decision tree ensures you place the chemical in the correct stream, preventing cross-contamination.

WasteSegregation Start Waste Generation: 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved / Mother Liquor StateCheck->Liquid BinS Stream S: Solid Hazardous Waste Solid->BinS Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, Water) SolventCheck->NonHalogenated BinA Stream A: Halogenated Organic Waste Halogenated->BinA BinC Stream C: Non-Halogenated Organic Waste NonHalogenated->BinC

Figure 1: Waste Stream Decision Tree. Note that Stream C is the preferred route for dissolved material unless halogenated solvents were used in the synthesis/extraction.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Best for: Expired reagents, excess yield, or spilled powder.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a dust mask (N95) or work within a fume hood to avoid inhalation.

  • Primary Containment: Transfer the solid into a clear polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Label the inner container clearly: "Contains: 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. Hazard: Irritant/Tox."

  • Secondary Containment: Place the primary container into the Solid Hazardous Waste Drum .

  • Documentation: Log the weight on the waste accumulation tag.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, filtrates, or HPLC waste.

  • pH Check: Check the pH of the solution.[4]

    • If pH < 2:[4] Neutralize slowly with dilute Sodium Bicarbonate (

      
      ) to pH 5–9. This prevents corrosion of waste drums and reduces risk if mixed with other streams.
      
  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Methanol/Ethanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • Pouring: Using a funnel, pour into the appropriate carboy. Leave at least 10% headspace to allow for expansion.

  • Rinsing: Rinse the original glassware with the compatible solvent and add the rinsate to the same waste container. Do not rinse into the sink.

Scenario C: Spill Management (Emergency Protocol)

SpillResponse Alert 1. Secure Area Alert Personnel PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment Circle spill with absorbent PPE->Contain Absorb 4. Absorption Use Vermiculite or Chem-Pad Contain->Absorb Collect 5. Collection Scoop into HazWaste Bag Absorb->Collect Clean 6. Decontaminate Soap & Water Wash Collect->Clean

Figure 2: Emergency Spill Response Workflow. Speed and containment are prioritized to prevent spread.

Part 5: Regulatory & Compliance Framework

To ensure your facility remains compliant with federal and international standards, adhere to the following codes.

1. EPA / RCRA (USA): While not a "Listed" waste (P or U list) by specific CAS number, this compound is a Characteristic Waste if it exhibits corrosivity (pH


 2) or toxicity.
  • Waste Code: D002 (Corrosive) if acidic; otherwise, classify as Non-RCRA Regulated Hazardous Waste (but still requires chemical incineration).

  • Guidance: "Generators must determine if their waste is hazardous... based on knowledge of the waste." (40 CFR § 262.11).

2. Destruction Method: The only acceptable final fate for this pharmaceutical intermediate is High-Temperature Incineration . This ensures the destruction of the morpholine ring and the phenylacetic acid backbone, preventing bioaccumulation in the environment.

3. Transport (DOT): If shipping waste off-site:

  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (contains 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid) [If pH indicates] OR Toxic solids, organic, n.o.s.

  • Class: 8 (Corrosive) or 6.1 (Toxic).

  • Packing Group: III.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Morpholine derivatives and general toxicity. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid: A Proactive Approach to Laboratory Safety

Immediate Safety Overview: The 30-Second Briefing Before handling 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid, understand the primary hazards and essential precautions. Primary Hazards : Based on analogous compounds, expe...

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Overview: The 30-Second Briefing

Before handling 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid, understand the primary hazards and essential precautions.

  • Primary Hazards : Based on analogous compounds, expect potential for serious eye irritation , skin irritation , and respiratory tract irritation .[1][3][4][5] Some related compounds are also harmful if swallowed.[6]

  • Essential Personal Protective Equipment (PPE) : At a minimum, always wear a lab coat, nitrile gloves, and chemical safety goggles.[1][2][5]

  • Handling Environment : All handling of the solid compound and its solutions must occur within a certified chemical fume hood to minimize inhalation exposure.[2][7]

  • In Case of Exposure :

    • Eyes : Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][4][5]

    • Skin : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][4][5]

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[1][4]

Hazard Identification and Risk Assessment

A thorough understanding of potential hazards is the foundation of safe laboratory practice. The hazard profile for 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is inferred from its structural motifs: the morpholine ring, the acetic acid group, and the ethoxyphenyl group.

Hazard ClassificationPotential Effects & RationaleSupporting Sources
Serious Eye Damage/Irritation Direct contact with the eyes is likely to cause serious irritation or damage. This is a common characteristic of acidic organic compounds and morpholine derivatives.[1][3][4][5][8]
Skin Corrosion/Irritation The compound is expected to cause skin irritation upon contact. Prolonged exposure could lead to more severe effects.[1][3][4][5]
Respiratory Tract Irritation Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][4]
Acute Oral Toxicity While not confirmed, related compounds can be harmful if swallowed. It is prudent to assume a moderate level of oral toxicity.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is a dynamic risk management decision. The following protocol is the mandatory minimum standard for handling this compound.

Protection TypeEquipment SpecificationRationale & Causality
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1/EN166 compliant). A face shield should be worn over goggles when there is a significant risk of splashing.Safety goggles provide a seal around the eyes to protect against dust, splashes, and vapors.[1] Contact lenses are not recommended as they can concentrate irritants.[1]
Skin & Body Protection Gloves : Nitrile or neoprene gloves. Always inspect for tears or punctures before use. Clothing : A flame-resistant lab coat, long pants, and closed-toe shoes are required. A chemical-resistant apron is recommended for large-scale work.Nitrile gloves offer good resistance to a wide range of chemicals and are a reliable choice for handling this type of compound.[2] A lab coat protects skin and personal clothing from contamination.[6][9]
Respiratory Protection Not typically required if all work is performed within a certified chemical fume hood. If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.Engineering controls are the primary method of respiratory protection. A fume hood effectively captures and removes airborne contaminants at the source.[2][7]

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, providing a safer work environment.

  • Chemical Fume Hood : All procedures that may generate dust or aerosols—including weighing, transferring, and preparing solutions—must be conducted in a properly functioning chemical fume hood.[2][7] This is non-negotiable. The ventilation will minimize the concentration of airborne contaminants.[6]

  • Safety Stations : Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested. Their location should be clearly marked and unobstructed.[4][6]

Operational Handling and Storage

A systematic approach to handling and storage minimizes the risk of exposure and accidents.

Step-by-Step Handling Protocol:
  • Preparation : Before starting, ensure your work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on your lab coat, followed by safety goggles and gloves.

  • Weighing : Carefully weigh the solid compound on a tared weigh boat inside the fume hood to contain any dust.

  • Dissolution : Add the solvent to the vessel containing the compound slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the hood.

  • Post-Handling : After use, securely seal the primary container.

  • Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

  • Doffing PPE : Remove gloves using a technique that avoids skin contact with the exterior of the glove. Remove your lab coat and wash your hands thoroughly with soap and water.[1][5][6]

Storage Requirements:
  • Store the compound in a tightly sealed, clearly labeled container.[5][10]

  • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Do not store with food or drink.[9][11]

Spill and Emergency Procedures

Preparedness is key to managing unexpected events safely.

Spill Response:
  • Small Dry Spill :

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[12]

    • Carefully sweep the material into a designated hazardous waste container.[1]

    • Decontaminate the area with a suitable solvent and wipes.

  • Large Spill :

    • Evacuate the immediate area and alert laboratory personnel.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

Personal Exposure:
  • Eye Contact : Immediately use the eyewash station to flush the eyes for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact : Remove all contaminated clothing while under a safety shower. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[4][10]

Waste Disposal Plan

All chemical waste must be handled in accordance with institutional and regulatory guidelines.

  • Solid Waste : Collect excess 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Solutions containing the compound should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate. Do not pour chemical waste down the drain.[11]

  • Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.[12] Dispose of the rinsed container according to your institution's procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for safely handling 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid.

G cluster_prep 1. Preparation & Assessment cluster_handling 2. Compound Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures RiskAssessment Review Hazards & Assess Risks GatherPPE Gather Required PPE: - Goggles - Lab Coat - Nitrile Gloves RiskAssessment->GatherPPE PrepHood Prepare Chemical Fume Hood GatherPPE->PrepHood Weigh Weigh Solid PrepHood->Weigh Begin Work Dissolve Prepare Solution Weigh->Dissolve Handle Perform Experiment Dissolve->Handle Seal Securely Seal Primary Container Handle->Seal Complete Work Decon Decontaminate Work Area Seal->Decon Waste Dispose of Waste (Solid & Liquid) Decon->Waste Doff Doff PPE & Wash Hands Waste->Doff Spill Spill Occurs EvacuateArea Evacuate & Alert EHS Spill->EvacuateArea CleanSpill Follow Spill Protocol Spill->CleanSpill Exposure Personal Exposure EyeWash Use Eyewash/ Safety Shower Exposure->EyeWash MedAttention Seek Medical Attention Exposure->MedAttention

Sources

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